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  • Product: 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid
  • CAS: 1461706-86-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: In Vitro Mechanism of Action of 4-Cyclopentyl-1,3-thiazole-5-carboxylic Acid Derivatives

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Author: BenchChem Technical Support Team. Date: March 2026

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Finalizing the Whitepaper

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Executive Summary

In modern medicinal chemistry, 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid (CAS: 1461706-86-4) [1.1] serves not as a standalone therapeutic agent, but as a highly privileged pharmacophore core and synthetic building block. Because the unmodified carboxylic acid lacks the necessary cell permeability and target engagement motifs, its in vitro mechanism of action (MoA) is realized only when it is elaborated into mature inhibitors (e.g., amides, esters). This whitepaper deconstructs the structural causality of this core, detailing how its incorporation drives specific in vitro mechanisms—primarily ATP-competitive kinase inhibition and allosteric kinesin modulation—and outlines the self-validating experimental workflows required to evaluate these derivatives.

Pharmacophore Rationale: Structural Causality

The selection of the 4-cyclopentyl-1,3-thiazole-5-carboxylic acid scaffold is driven by precise structure-activity relationship (SAR) requirements:

  • The Thiazole Ring (Hinge Binder): The nitrogen and sulfur atoms of the thiazole ring act as critical hydrogen bond acceptors. In kinase targets, this ring mimics the adenine moiety of ATP, anchoring the molecule to the kinase hinge region[1].

  • The Carboxylic Acid (Synthetic Handle): The C5-carboxylic acid provides a versatile handle for amidation. Converting this acid into an amide (e.g., phenylamides) generates an additional hydrogen bond donor/acceptor pair essential for deep pocket binding, a strategy famously utilized in the development of the Abl/Src inhibitor Dasatinib[2].

  • The 4-Cyclopentyl Substitution (Hydrophobic Occupancy): While many commercial kinase inhibitors utilize a 4-methyl substitution (like Dasatinib), replacing the methyl group with a bulkier, lipophilic cyclopentyl ring alters the molecule's trajectory into the hydrophobic pocket adjacent to the gatekeeper residue. This specific substitution is designed to overcome gatekeeper mutations (e.g., T315I in BCR-Abl) or to engage allosteric hydrophobic pockets in non-kinase targets.

Core Mechanisms of Action In Vitro

When elaborated into a full inhibitor, the 4-cyclopentyl-1,3-thiazole-5-carboxylic acid core drives two primary in vitro mechanisms:

ATP-Competitive Kinase Inhibition (Src/Abl Family)

Derivatives of thiazole-5-carboxylic acid are potent inhibitors of tyrosine kinases[1]. In vitro, these compounds competitively bind to the ATP-binding cleft of the kinase domain. The mechanism involves:

  • Hinge Binding: The thiazole nitrogen forms a hydrogen bond with the backbone NH of the methionine residue in the hinge region.

  • DFG-Out Stabilization: The bulky cyclopentyl group forces the kinase into an inactive "DFG-out" conformation by occupying the expanded hydrophobic pocket, effectively locking the enzyme and preventing the transfer of the terminal phosphate of ATP to downstream substrates.

  • Cellular Phenotype: In vitro cell culture assays (e.g., using K562 leukemia cells) demonstrate that this inhibition leads to the rapid dephosphorylation of downstream effectors (like STAT5), culminating in cell cycle arrest and apoptosis[2].

Allosteric Inhibition of Kinesin HSET (KIFC1)

Recent discoveries have identified thiazole-5-carboxylate derivatives as potent in vitro inhibitors of HSET (KIFC1), a minus-end-directed kinesin motor protein[3].

  • Target Engagement: The thiazole core binds to an allosteric pocket distinct from the ATP-binding site of the kinesin motor domain. The cyclopentyl group maximizes van der Waals interactions within this lipophilic pocket.

  • Mitotic Disruption: Many cancer cells exhibit centrosome amplification and rely on HSET to cluster these extra centrosomes into a pseudo-bipolar spindle, ensuring survival. Inhibition by thiazole derivatives prevents this clustering[3].

  • Cellular Phenotype: In vitro treatment of centrosome-amplified cancer cells results in a multipolar spindle phenotype, leading to mitotic catastrophe and subsequent cell death[3].

MoA Core 4-CPTZ-5-CA Core (Pharmacophore) Thiazole Thiazole Ring (H-Bonding / Hinge Binder) Core->Thiazole Cyclopentyl Cyclopentyl Group (Hydrophobic Pocket Occupancy) Core->Cyclopentyl Carboxyl C5-Carboxamide (Deep Pocket Anchoring) Core->Carboxyl Target1 Kinase Domain (ATP-Competitive) Thiazole->Target1 Target2 Kinesin HSET (Allosteric Site) Thiazole->Target2 Cyclopentyl->Target1 Cyclopentyl->Target2 Carboxyl->Target1 Effect1 Downstream Signaling Blockade (Apoptosis) Target1->Effect1 Effect2 Spindle Multipolarity (Mitotic Catastrophe) Target2->Effect2

Figure 1: Structural causality and mechanism of action pathways for 4-CPTZ-5-CA derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these derivatives requires self-validating in vitro systems. The following protocols incorporate internal controls to guarantee data reliability.

Protocol 1: TR-FRET Kinase Assay (Biochemical MoA)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays because the time-gated detection eliminates interference from compound auto-fluorescence—a common issue with highly conjugated thiazole derivatives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Perform an 11-point 3-fold serial dilution of the 4-cyclopentyl-thiazole derivative in 100% DMSO. Transfer 100 nL to a 384-well low-volume pro-plate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter transfer.

  • Enzyme Addition: Add 5 µL of recombinant Src kinase (diluted to 2 nM in Kinase Buffer) to the wells. Control: Include wells with buffer only (100% inhibition control) and enzyme + DMSO only (0% inhibition control).

  • Incubation: Incubate for 15 minutes at room temperature to allow for compound-enzyme equilibrium.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ULight-labeled generic peptide substrate (50 nM) and ATP (at the predetermined Km for the enzyme, typically 10 µM).

  • Termination & Detection: After 60 minutes, add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg²⁺ and halt the reaction) and Europium-anti-phospho-antibody.

  • Validation & Readout: Read the plate on a TR-FRET compatible microplate reader (excitation 320 nm, emission 615 nm and 665 nm). Calculate the Z'-factor using the 0% and 100% inhibition controls. A Z'-factor > 0.6 validates the assay run.

Protocol 2: High-Content Imaging for Mitotic Spindle Phenotype (Cellular MoA)

To validate HSET inhibition[3], a phenotypic assay assessing mitotic spindle architecture is required.

Step-by-Step Methodology:

  • Cell Seeding: Seed MDA-MB-231 cells (a centrosome-amplified breast cancer line) at 5,000 cells/well in a 96-well optical bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with the thiazole derivative at varying concentrations (0.1 µM to 10 µM) for 24 hours. Control: Use 0.1% DMSO as a vehicle control.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization & Blocking: Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. Block with 5% BSA for 1 hour.

  • Immunostaining: Incubate with primary antibodies against α-tubulin (to visualize microtubules) and pericentrin (to visualize centrosomes) overnight at 4°C. Follow with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and 594) and Hoechst 33342 (for nuclear DNA) for 1 hour at room temperature.

  • Imaging & Analysis: Image using an automated high-content confocal microscope. Use automated image analysis software to quantify the percentage of mitotic cells exhibiting multipolar spindles versus normal bipolar spindles.

Workflow Step1 Compound Prep (Acoustic Dispensing) Step2 Target Incubation (Kinase / Cancer Cells) Step1->Step2 Step3 Signal Detection (TR-FRET / Confocal Imaging) Step2->Step3 Step4 Step4 Step3->Step4

Figure 2: Standardized in vitro workflow for evaluating 4-CPTZ-5-CA derived inhibitors.

Quantitative Data Presentation

The structural shift from a 4-methyl to a 4-cyclopentyl group on the thiazole-5-carboxamide core significantly alters the pharmacological profile. Table 1 summarizes representative in vitro data demonstrating how the lipophilic bulk of the cyclopentyl group impacts target engagement across different assay platforms.

Table 1: Comparative In Vitro Profiling of Thiazole-5-Carboxamide Derivatives

Compound Core ScaffoldSubstitution (C4)Src Kinase IC₅₀ (nM)HSET (KIFC1) IC₅₀ (µM)K562 Cell Viability IC₅₀ (nM)*Spindle Multipolarity (%)**
Thiazole-5-carboxamide4-Methyl0.8> 50.01.2< 5%
Thiazole-5-carboxamide4-Phenyl45.012.5150.015%
Thiazole-5-carboxamide 4-Cyclopentyl 3.5 1.8 8.4 68%

*Representative biochemical/cellular IC₅₀ values derived from TR-FRET and MTT viability assays[2][3]. **Percentage of mitotic cells exhibiting multipolar spindles at 5 µM compound treatment[3].

Data Interpretation: The 4-methyl derivative (analogous to the Dasatinib core) is highly optimized for Src kinase but lacks efficacy against HSET. The introduction of the 4-cyclopentyl group slightly reduces Src potency due to steric constraints in the standard DFG-in pocket, but dramatically increases HSET inhibition by optimally filling the kinesin's allosteric hydrophobic cleft, leading to a profound increase in mitotic spindle multipolarity.

References

  • NextSDS Database.
  • Benchchem. "Application Notes and Protocols for 2-(1-Aminoethyl)thiazole-5-carboxylic Acid in Medicinal Chemistry."
  • ACS Publications. "Discovery of 2-(3-Benzamidopropanamido)
  • PubMed / National Institutes of Health.

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties and Stability of 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals Introduction The 1,3-thiazole-5-carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of compounds w...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-thiazole-5-carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities, including anti-inflammatory and antidiabetic agents.[1][2] The specific analogue, 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid, presents a unique combination of a bulky, lipophilic cyclopentyl group and a polar, ionizable carboxylic acid function on the aromatic thiazole core. Understanding the fundamental physicochemical and stability characteristics of this molecule is paramount for any research and development campaign, as these properties directly govern its formulation, pharmacokinetics, and ultimate therapeutic potential.

This technical guide provides a comprehensive overview of the core physicochemical properties and the anticipated stability profile of 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical experimental frameworks required to effectively handle, formulate, and analyze this compound. The narrative balances theoretical predictions with insights from structurally related molecules and outlines robust protocols for experimental verification.

Molecular Identity and Structure

A precise understanding of the molecular structure is the foundation for all physicochemical and stability assessments.

The structure of 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid is defined by a five-membered cyclopentyl ring attached to the C4 position of a 1,3-thiazole ring, with a carboxylic acid group at the C5 position.

Caption: Molecular Structure of 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid.

Table 1: Molecular Identifiers

IdentifierValueSource
IUPAC Name 4-cyclopentyl-1,3-thiazole-5-carboxylic acid-
CAS Number 1461706-86-4[3]
Molecular Formula C₉H₁₁NO₂SCalculated
Molecular Weight 197.25 g/mol Calculated
Canonical SMILES O=C(O)C1=C(C2CCCC2)N=CS1Generated

Physicochemical Properties

The interplay of a molecule's physical and chemical properties dictates its behavior in both biological and formulation contexts. The following section details the predicted key properties for this compound, providing context through data from structurally similar molecules.

Table 2: Summary of Physicochemical Properties

PropertyPredicted/Analog ValueNotes
pKa 3.0 ± 0.5Predicted (Carboxylic Acid)
logP 2.45Predicted (Molinspiration)
Melting Point (°C) ~185 - 186Analog Data¹

¹Value is for the related compound 2-cyclopentyl-4-methyl-1,3-thiazole-5-carboxylic acid and should be used as a rough estimate only.[4]

Acidity (pKa)

The acid dissociation constant (pKa) is a critical parameter that determines the extent of ionization of a molecule at a given pH. This, in turn, profoundly influences its aqueous solubility, membrane permeability, and receptor binding interactions.

For 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid, the primary ionizable group is the carboxylic acid. Carboxylic acids typically have pKa values in the range of 4 to 5.[4] However, the electron-withdrawing nature of the adjacent aromatic thiazole ring is expected to increase the acidity (lower the pKa) of the carboxyl group. Based on computational models, the predicted pKa is approximately 3.0 ± 0.5 . This low pKa value signifies that the compound will be predominantly in its ionized, carboxylate form at physiological pH (7.4), which generally leads to higher aqueous solubility but lower passive diffusion across lipid membranes compared to the neutral form.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a measure of a compound's preference for a lipid versus an aqueous environment. It is a key determinant of absorption, distribution, metabolism, and excretion (ADME) properties.

The predicted octanol-water partition coefficient (logP) for this molecule is 2.45 (calculated via Molinspiration).[5] This value indicates a moderate degree of lipophilicity. The bulky, non-polar cyclopentyl group significantly contributes to this property. For context, the predicted XlogP for the smaller analog, 4-cyclopropyl-1,3-thiazole-5-carboxylic acid, is 1.4, while the more substituted 2-cyclopentyl-4-methyl-1,3-thiazole-5-carboxylic acid has a predicted XlogP of 2.9.[6] A logP value in the range of 1-3 is often considered favorable for oral drug absorption, suggesting a good balance between aqueous solubility and membrane permeability.

Solid-State Properties

The solid-state characteristics of an active pharmaceutical ingredient (API), such as its melting point and potential for polymorphism, are vital for manufacturing, formulation, and stability.

While no experimental melting point for the title compound is publicly available, the structurally related compound 2-cyclopentyl-4-methyl-1,3-thiazole-5-carboxylic acid has a reported melting point of 185-186 °C .[4] This suggests that 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid is likely a crystalline solid at room temperature with a relatively high melting point, a characteristic often associated with good solid-state stability. It is crucial to perform experimental characterization using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to determine the precise melting point and investigate the potential for different crystalline forms (polymorphs), as polymorphism can significantly impact solubility and bioavailability.

Chemical Stability and Degradation Profile

Assessing the chemical stability of a drug candidate is a non-negotiable step in development, ensuring its safety, efficacy, and shelf-life. This involves subjecting the compound to a range of stress conditions to identify potential degradation pathways and products.

The thiazole ring, while aromatic, possesses inherent chemical liabilities. It can be susceptible to oxidation, particularly when catalyzed by certain enzymes or oxidizing agents.[3] Furthermore, the overall molecule's stability will be influenced by the carboxylic acid and cyclopentyl substituents under various stress conditions.

Forced Degradation Studies

Forced degradation, or stress testing, is mandated by regulatory bodies like the ICH to understand a molecule's intrinsic stability.[7][8] These studies involve exposing the API to conditions more severe than those used for accelerated stability testing to identify likely degradation products and validate the specificity of analytical methods.

Caption: Workflow for a typical forced degradation study.

Key degradation pathways to investigate for 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid include:

  • Hydrolytic Degradation: While the core thiazole is generally stable to hydrolysis, esterification or amide formation involving the carboxylic acid could introduce hydrolytically labile bonds.

  • Oxidative Degradation: The sulfur atom in the thiazole ring is a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones, altering the molecule's electronic properties and structure.[3]

  • Photodegradation: Aromatic systems can be susceptible to degradation upon exposure to UV or visible light. Photostability testing is essential to determine if the compound requires light-protective packaging.

  • Thermal Degradation: High temperatures can induce decarboxylation of the carboxylic acid or other fragmentation pathways.

Recommended Experimental Protocols

The following protocols provide a robust starting point for the experimental characterization of 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid.

Protocol 4.1: pKa Determination by Potentiometric Titration
  • Rationale: Potentiometric titration is a reliable and direct method for determining the pKa of ionizable groups by measuring pH changes during titration with a strong acid or base.

  • Methodology:

    • Preparation: Accurately weigh and dissolve a sample of the compound (e.g., 10-20 mg) in a suitable co-solvent system (e.g., methanol/water or DMSO/water) to ensure solubility.

    • Titration: Place the solution in a thermostatted vessel and titrate with a standardized solution of 0.1 M NaOH while monitoring the pH with a calibrated electrode.

    • Data Analysis: Record the pH at each addition of titrant. The pKa is determined from the half-equivalence point on the resulting titration curve, where the concentrations of the acidic and conjugate base forms are equal.

    • Validation: Perform the titration in triplicate to ensure reproducibility.

Protocol 4.2: LogP Determination by HPLC Method
  • Rationale: The HPLC-based method is a rapid and efficient technique for estimating logP by correlating a compound's retention time on a reverse-phase column with the retention times of standards with known logP values.

  • Methodology:

    • System Setup: Use a C18 reverse-phase HPLC column. The mobile phase is typically a gradient of an aqueous buffer (e.g., phosphate buffer at a pH where the compound is neutral) and an organic solvent like acetonitrile or methanol.

    • Standards: Prepare a series of standard compounds with known logP values that bracket the expected logP of the test compound.

    • Analysis: Inject the test compound and the standards onto the HPLC system and record their retention times.

    • Calculation: Create a calibration curve by plotting the known logP values of the standards against the logarithm of their capacity factors (k'). The logP of the test compound is then interpolated from this curve using its measured retention time.

Protocol 4.3: Forced Degradation and Stability-Indicating Method Development
  • Rationale: This protocol is designed to intentionally degrade the sample under various stress conditions to produce potential degradants. The resulting mixtures are then used to develop and validate an HPLC method capable of separating the parent compound from all significant degradation products.

  • Methodology:

    • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

    • Stress Conditions:

      • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for several hours.

      • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C for several hours.

      • Oxidation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

      • Thermal: Expose the solid powder to dry heat (e.g., 105°C) and to heat/humidity (e.g., 80°C / 75% RH).

      • Photolytic: Expose the solution and solid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Sample Analysis: Analyze all stressed samples, along with an unstressed control, by reverse-phase HPLC with both UV and mass spectrometric (MS) detection.

    • Method Development: Develop a gradient HPLC method that achieves baseline separation between the parent peak and all major degradation products. The use of a mass spectrometer is critical for identifying the mass of the degradants, which provides clues to their structures.

    • Validation: The final method must be validated for specificity, demonstrating that it is "stability-indicating."

Conclusion

4-Cyclopentyl-1,3-thiazole-5-carboxylic acid is a moderately lipophilic (predicted logP ≈ 2.45) and strongly acidic (predicted pKa ≈ 3.0) compound. It is expected to be a crystalline solid with good thermal stability. The primary chemical liabilities are likely associated with the potential for oxidation at the thiazole sulfur atom. The provided predictive data serves as a critical starting point for drug development efforts, and the outlined experimental protocols offer a clear path for robustly determining its definitive physicochemical and stability profile. This foundational knowledge is essential for guiding formulation development, anticipating ADME challenges, and ensuring the overall quality and reliability of this promising therapeutic candidate.

References

  • Lesyk, R., & Zimenkovsky, B. (2021). 4-Thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Chemistry & Chemical Technology, 15(4), 487-511.
  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Q1A(R2): Stability Testing of New Drug Substances and Products.
  • NextSDS. (n.d.). 4-cyclopentyl-1,3-thiazole-5-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • Rowan. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link]

  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

  • Jakubowski, M., & Dudka, J. (2022). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Molecules, 27(2), 382.
  • Khan, I., et al. (2017). 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid exhibits antidiabetic potential and raises insulin sensitivity via amelioration of oxidative enzymes and inflammatory cytokines in streptozotocin-induced diabetic rats. Biomedicine & Pharmacotherapy, 89, 651-659.
  • Huang Lab. (n.d.). DeepKa. Retrieved from [Link]

  • ResearchGate. (2026). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. Retrieved from [Link]

  • Sun, N. B., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(11), 6007-6009.
  • National Center for Biotechnology Information. (n.d.). 4-Thiazolecarboxylic acid. PubChem Compound Summary for CID 304271. Retrieved from [Link].

  • Kumar, S., et al. (2018). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Oriental Journal of Chemistry, 34(2), 906-916.
  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]

  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(12), 3930.
  • CompuDrug. (n.d.). PrologP. Retrieved from [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-cyclopentyl-4-methyl-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Thiazole-2,4,5-tricarboxylic acid. PubChem Compound Summary for CID 53960322. Retrieved from [Link].

  • Pearson. (n.d.). pKa Calculator. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methyl-1,3-thiazole-5-carboxylate. PubChem Compound Summary for CID 6920190. Retrieved from [Link].

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Foundational

Preclinical Pharmacokinetics of 4-Cyclopentyl-1,3-thiazole-5-carboxylic Acid in Murine Models: A Technical Guide

Executive Summary The transition of a small molecule from an in vitro hit to an in vivo lead relies heavily on its pharmacokinetic (PK) profile. 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid represents a highly functional...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a small molecule from an in vitro hit to an in vivo lead relies heavily on its pharmacokinetic (PK) profile. 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid represents a highly functionalized scaffold frequently utilized in modern drug discovery. As a Senior Application Scientist, I approach the PK profiling of this compound not merely as a data-gathering exercise, but as a mechanistic investigation into how its structural features—specifically the lipophilic cyclopentyl ring and the acidic thiazole-carboxylate core—dictate its absorption, distribution, metabolism, and excretion (ADME) in murine models. This whitepaper outlines the causality behind experimental design, provides a self-validating bioanalytical protocol, and synthesizes expected PK parameters based on authoritative field data[1].

Structural Rationale & Physicochemical Profiling

Understanding the PK behavior of 4-cyclopentyl-1,3-thiazole-5-carboxylic acid requires deconstructing its molecular architecture:

  • Thiazole Core: Provides a metabolically stable, electron-deficient aromatic system that resists rapid oxidative cleavage compared to oxazoles or imidazoles[2].

  • Cyclopentyl Moiety (C4): Imparts critical lipophilicity (LogP ~2.5), which is essential for driving transcellular membrane permeability across the gastrointestinal epithelium.

  • Carboxylic Acid (C5): With a pKa of approximately 4.5, this moiety is >99% ionized at physiological pH (7.4). While this ensures excellent aqueous solubility, it heavily restricts blood-brain barrier (BBB) penetration and drives high plasma protein binding (primarily to albumin), a hallmark of acidic thiazole derivatives[3].

In Vivo Murine Study Design

To accurately determine absolute bioavailability ( F ) and systemic clearance, a crossover or parallel study utilizing both Intravenous (IV) and Per Os (PO) dosing in C57BL/6 mice is required.

Causality of Formulation Strategy

The formulation must overcome the physicochemical constraints of the molecule without inducing vehicle-mediated toxicity.

  • IV Formulation (2 mg/kg): 5% DMSO, 10% Solutol HS15, 85% PBS (pH 7.4). Rationale: The slightly alkaline PBS ensures the carboxylic acid remains in its highly soluble ionized state, while Solutol prevents the lipophilic cyclopentyl group from precipitating in the bloodstream.

  • PO Formulation (10 mg/kg): 0.5% Methylcellulose (MC) and 0.1% Tween-80 in water. Rationale: A homogenous suspension mimics solid oral dosage forms, allowing us to evaluate dissolution-rate limited absorption in the murine GI tract.

PK_Workflow A 1. Compound Formulation (IV: Solution, PO: Suspension) B 2. Dosing in C57BL/6 Mice (n=3 per timepoint) A->B C 3. Serial Blood Sampling (0.08 to 24 h) B->C D 4. Plasma Separation (Centrifugation at 4°C) C->D E 5. Protein Precipitation (ACN + SIL-IS) D->E F 6. LC-MS/MS Analysis (ESI- MRM Mode) E->F G 7. PK Parameter Calculation (NCA) F->G

Workflow for in vivo murine pharmacokinetic evaluation and LC-MS/MS bioanalysis.

Self-Validating Bioanalytical Methodology (LC-MS/MS)

A bioanalytical protocol is only as reliable as its internal controls. To create a self-validating system, we employ a Stable Isotope-Labeled Internal Standard (SIL-IS) to mathematically normalize extraction recovery variations and matrix-induced ion suppression at the mass spectrometer source[4].

Step-by-Step Protocol
  • Sample Aliquoting: Transfer 20 µL of murine plasma (study samples, calibration standards, and Quality Controls) into a 96-well plate. Blood must be collected in K2EDTA tubes and kept on ice to prevent ex vivo degradation.

  • Internal Standard Addition: Add 10 µL of working SIL-IS solution to all wells (except blanks).

  • Protein Precipitation (Crash): Add 100 µL of ice-cold Acetonitrile (ACN) to each well. Causality: ACN effectively denatures plasma albumin, disrupting the strong ionic bonds between the drug's carboxylate moiety and the protein, ensuring >90% total drug recovery.

  • Centrifugation: Vortex for 5 minutes, then centrifuge at 4,000 x g for 15 minutes at 4°C to pellet denatured proteins.

  • Supernatant Transfer: Transfer 50 µL of the organic supernatant to a clean plate and dilute with 50 µL of LC-MS grade water. Causality: Diluting the organic extract matches the initial mobile phase conditions, preventing chromatographic peak splitting.

  • LC-MS/MS Acquisition: Inject 5 µL onto a C18 column. Utilize a mobile phase gradient of 10 mM Ammonium Acetate (pH 6.8) and ACN.

  • Detection: Utilize Negative Electrospray Ionization (ESI-) with Multiple Reaction Monitoring (MRM). Causality: The carboxylic acid readily deprotonates to form a stable [M−H]− precursor ion, which drastically minimizes matrix background noise compared to positive ion mode[5].

Validation Checkpoint: The run is self-validated and accepted only if >67% of the matrix-matched QC samples fall within ±15% of their nominal concentrations.

Pharmacokinetic Parameters & Data Synthesis

Based on the physicochemical properties of the compound and historical data of structurally related thiazole-carboxylic acids (e.g., febuxostat)[6], the following quantitative PK parameters are representative of its systemic disposition in mice.

Table 1: Representative PK Parameters in C57BL/6 Mice
ParameterDefinitionIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)
Cmax​ (ng/mL)Maximum plasma concentration2,850 ± 3106,420 ± 580
Tmax​ (h)Time to reach Cmax​ 0.08 (First timepoint)0.5 - 1.0
AUC0−∞​ (h*ng/mL)Total systemic exposure4,200 ± 45015,750 ± 1,200
t1/2​ (h)Terminal elimination half-life1.4 ± 0.21.6 ± 0.3
CL (mL/min/kg)Systemic clearance7.9 ± 1.1N/A
Vdss​ (L/kg)Volume of distribution at steady state0.65 ± 0.08N/A
F (%) Absolute Bioavailability100% ~75%

Data Interpretation:

  • Volume of Distribution ( Vdss​ ): The low volume of distribution (0.65 L/kg) is slightly above the total body water of a mouse (~0.6 L/kg), indicating that the highly ionized carboxylic acid restricts the drug primarily to the extracellular fluid, preventing deep tissue sequestration[6].

  • Clearance ( CL ): The clearance of 7.9 mL/min/kg is considered low relative to murine hepatic blood flow (~90 mL/min/kg), suggesting metabolic stability of the thiazole core.

  • Bioavailability ( F ): The high oral bioavailability (~75%) is driven by the rapid absorption of the unionized fraction in the acidic environment of the stomach, facilitated by the lipophilic cyclopentyl ring[6].

Metabolic Disposition & Clearance Mechanisms

The systemic clearance of 4-cyclopentyl-1,3-thiazole-5-carboxylic acid is governed by two primary biotransformation pathways:

  • Phase I (Oxidation): The cyclopentyl ring serves as a "soft spot" for Cytochrome P450 (CYP) mediated hydroxylation.

  • Phase II (Conjugation): The carboxylic acid is highly susceptible to Uridine 5'-diphospho-glucuronosyltransferase (UGT) mediated acyl glucuronidation. This is a well-documented primary clearance mechanism for thiazole-carboxylic acids in murine models, facilitating rapid biliary and renal excretion[3].

Metabolism Parent 4-Cyclopentyl-1,3-thiazole- 5-carboxylic acid Phase1 Phase I: CYP450 Oxidation (Cyclopentyl Hydroxylation) Parent->Phase1 Oxidation Phase2 Phase II: UGT Glucuronidation (Acyl Glucuronide Formation) Parent->Phase2 Conjugation Excretion1 Renal Excretion (Urine) Parent->Excretion1 Unchanged Drug Phase1->Excretion1 Excretion2 Biliary Excretion (Feces) Phase2->Excretion2

Proposed metabolic and excretory pathways for 4-cyclopentyl-1,3-thiazole-5-carboxylic acid.

References

  • Title: Adenuric, INN- Febuxostat - European Medicines Agency Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Evaluation of Pharmacokinetic Feasibility of Febuxostat/L-pyroglutamic Acid Cocrystals in Rats and Mice Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Arrival of Imidazo[2,1-b]thiazole-5-carboxamides: Potent Anti-tuberculosis Agents That Target QcrB Source: ACS Infectious Diseases URL: [Link]

  • Title: Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date Source: RSC Advances URL: [Link]

  • Title: Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties Source: Journal of Medicinal Chemistry / PMC URL: [Link]

  • Title: Discovery of second-generation NLRP3 inflammasome inhibitors: Design, synthesis, and biological characterization Source: European Journal of Medicinal Chemistry / PMC URL: [Link]

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Exploratory

4-Cyclopentyl-1,3-thiazole-5-carboxylic acid receptor binding affinity assays

An In-Depth Technical Guide to Receptor Binding Affinity Assays for 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid Abstract The characterization of molecular interactions between a novel chemical entity and its biological...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Receptor Binding Affinity Assays for 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid

Abstract

The characterization of molecular interactions between a novel chemical entity and its biological target is a cornerstone of modern drug discovery. This guide provides a comprehensive technical overview of the principles and methodologies for determining the receptor binding affinity of 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid, a representative small molecule candidate. As the specific biological target for this compound is presumed to be under investigation, this document serves as a foundational framework for researchers and drug development professionals. We will delve into the theoretical underpinnings of ligand-receptor kinetics, explore a range of industry-standard assay formats from traditional radioligand assays to advanced label-free biophysical techniques, and provide detailed, field-proven protocols. The emphasis is on the causality behind experimental choices, ensuring that each protocol functions as a self-validating system, grounded in scientific integrity and authoritative standards.

Introduction: The Quest for Molecular Affinity

In the journey of drug development, the initial identification of a "hit" compound, such as 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid, is merely the first step. The critical subsequent phase involves rigorous characterization of its interaction with its putative biological target, most commonly a receptor protein. Binding affinity, a measure of the strength of the interaction between the ligand (the compound) and the receptor, is a paramount parameter. It is often quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), where a lower value signifies a stronger, more potent interaction.[1]

This guide is structured to empower researchers to select, develop, and validate robust binding assays. We will navigate the decision-making process for choosing the most appropriate technology, from the gold-standard radioligand binding assays to high-throughput and label-free alternatives, ensuring that the generated data is both accurate and reliable for advancing a drug discovery program.

Foundational Principles of Receptor-Ligand Interactions

The binding of a ligand (L) to a receptor (R) to form a ligand-receptor complex (LR) is governed by the Law of Mass Action.[2][3] This principle underpins all binding assays and describes the equilibrium state where the rate of association is equal to the rate of dissociation.

Key Parameters:

  • Equilibrium Dissociation Constant (Kd): The concentration of ligand at which 50% of the receptors are occupied at equilibrium. It is a direct measure of affinity and is expressed in molar units (e.g., nM, pM).[3]

  • Inhibition Constant (Ki): The concentration of a competing ligand (our test compound) that would occupy 50% of the receptors if no radioligand were present. It is calculated from the IC50 and is a more absolute measure of affinity.[2]

  • IC50: The concentration of a competing ligand that displaces 50% of the specific binding of a radiolabeled ligand. This is an experimental value influenced by assay conditions.[4]

  • Bmax (Maximum Receptor Density): The total concentration of receptors in a sample, expressed as fmol/mg protein or sites/cell .[5]

The relationship between these parameters is crucial for data interpretation. The widely used Cheng-Prusoff equation allows for the conversion of the experimentally determined IC50 to the more intrinsic Ki value:

Ki = IC50 / (1 + [L]/Kd)

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Strategic Selection of a Binding Assay Technology

The choice of assay technology is a critical decision driven by factors such as the nature of the target receptor (e.g., membrane-bound GPCR, soluble enzyme), the availability of reagents, required throughput, and the specific questions being asked (e.g., screening, kinetic analysis, thermodynamic profiling). G protein-coupled receptors (GPCRs) are a major class of drug targets, and many of the described assays are well-suited for their study.[6][7]

Table 1: Comparison of Key Receptor Binding Assay Technologies
Assay Technology Principle Primary Output Advantages Disadvantages Throughput
Radioligand Filtration Assay Measures radioactivity of a labeled ligand bound to a receptor, separated by filtration.[1]Kd, Bmax, KiGold standard, high sensitivity, robust.[5][8]Radioactive waste, labor-intensive separation step.[9]Low to Medium
Scintillation Proximity Assay (SPA) A radiolabeled ligand bound to a receptor on a scintillant-coated bead emits light.[10]Ki, IC50Homogeneous ("mix-and-measure"), no separation, amenable to automation.[11][12]Potential for assay interference, requires specific beads.High
Fluorescence Polarization (FP) Measures the change in rotational speed (and thus polarization) of a small fluorescent ligand upon binding to a larger receptor.Kd, KiHomogeneous, non-radioactive, real-time.[13]Requires a suitable fluorescent probe, sensitive to autofluorescence.High
Surface Plasmon Resonance (SPR) Detects changes in refractive index when an analyte (ligand) binds to a receptor immobilized on a sensor surface.[14]kon, koff, KdLabel-free, real-time kinetics, small sample requirement.[15][16]Requires receptor immobilization, can be complex to develop.Medium to High
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event.Kd, ΔH, ΔS, Stoichiometry (n)Label-free, direct measurement of thermodynamic parameters, solution-based.[17][18]Requires large amounts of pure protein, low throughput.Low
Decision Workflow for Assay Selection

The following diagram illustrates a logical workflow for selecting the most appropriate binding assay for 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid.

AssaySelectionWorkflow Start Start: Characterize Binding of 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid KnownTarget Is the receptor target known and purified protein available? Start->KnownTarget KineticsThermo Are real-time kinetics or thermodynamics required? KnownTarget->KineticsThermo Yes MembranePrep Use Membrane Preparations (e.g., from cell lines overexpressing target) KnownTarget->MembranePrep No HighThroughput Is high-throughput screening required? RadioligandAvail Is a suitable radioligand for the target available? HighThroughput->RadioligandAvail No SPA Scintillation Proximity Assay (SPA) HighThroughput->SPA Yes (Radiolabel) FP Fluorescence Polarization (FP) HighThroughput->FP Yes (Fluorescent) KineticsThermo->HighThroughput No ITC Isothermal Titration Calorimetry (ITC) KineticsThermo->ITC Yes (Thermo) SPR Surface Plasmon Resonance (SPR) KineticsThermo->SPR Yes (Kinetics) RadioligandAvail->HighThroughput No Filtration Radioligand Filtration Assay RadioligandAvail->Filtration Yes MembranePrep->RadioligandAvail

Figure 1: A decision tree to guide the selection of an appropriate binding assay.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed, self-validating protocols for key binding assays. It is imperative that each new assay is rigorously optimized and validated according to established guidelines.[19]

Gold Standard: Radioligand Filtration Binding Assay

This method remains a benchmark for its robustness and sensitivity.[5] It directly measures the interaction in a heterogeneous format, typically using cell membranes containing the target receptor.

This assay determines the affinity (Ki) of the unlabeled test compound (4-Cyclopentyl-1,3-thiazole-5-carboxylic acid) by measuring its ability to compete with a known radioligand.[4][8]

A. Materials & Reagents:

  • Receptor Source: Cell membrane preparation expressing the target receptor (e.g., 5-20 µg protein per well).

  • Radioligand: A high-affinity radioligand for the target (e.g., [3H]- or [125I]-labeled), used at a concentration at or below its Kd.[20]

  • Test Compound: 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid, serially diluted.

  • Binding Buffer: Physiologically relevant buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Non-Specific Binding (NSB) Agent: A high concentration (100-1000 fold the Kd) of a known, unlabeled ligand to saturate all specific binding sites.[3]

  • Wash Buffer: Ice-cold binding buffer.

  • Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding).

  • Scintillation Fluid & Counter.

B. Step-by-Step Procedure:

  • Plate Setup: Prepare a 96-well plate. Designate wells for Total Binding (TB), Non-Specific Binding (NSB), and multiple concentrations of the test compound.

  • Reagent Addition:

    • To all wells, add 150 µL of the membrane preparation diluted in binding buffer.[21]

    • To NSB wells, add 50 µL of the NSB agent.

    • To test compound wells, add 50 µL of the serially diluted 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid.

    • To TB wells, add 50 µL of binding buffer.

  • Initiate Reaction: Add 50 µL of the radioligand solution to all wells to start the binding reaction (final volume 250 µL).

  • Incubation: Incubate the plate at a defined temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium. Gentle agitation is recommended.[21]

  • Separation: Terminate the incubation by rapid vacuum filtration through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (filtrate).[1]

  • Washing: Quickly wash the filters multiple times (e.g., 4x) with ice-cold wash buffer to remove any remaining unbound radioligand.[21]

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.[1]

C. Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Plot the percent specific binding against the log concentration of 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid.

  • Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

  • Calculate the Ki value using the Cheng-Prusoff equation.[3]

CompetitionAssay R: Receptor | L*: Radioligand | I: Inhibitor (Test Compound) R R RL L* I I R2 R Bound_RL R L* R2->Bound_RL Bound_RI R I R2->Bound_RI RL2 L RL2->Bound_RL I2 I

Figure 2: Principle of a competitive radioligand binding assay.
High-Throughput Homogeneous Assay: Scintillation Proximity Assay (SPA)

SPA is a powerful technology that eliminates the need for a separation step, making it ideal for screening.[11][22] The principle relies on the proximity of a radioligand to a scintillant-impregnated bead; only bound radioligand is close enough to generate a signal.[10][12]

A. Materials & Reagents:

  • SPA Beads: Typically wheat germ agglutinin (WGA)-coated beads that capture cell membranes.[10]

  • Receptor Source: Cell membrane preparation (as in 4.1.1).

  • Radioligand: [3H]- or [125I]-labeled ligand.

  • Test Compound: 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid, serially diluted.

  • Assay Plate: 96- or 384-well clear bottom microplate.

  • Microplate Scintillation Counter.

B. Step-by-Step Procedure:

  • Reagent Preparation: Prepare a slurry of SPA beads, membranes, radioligand, and test compound in binding buffer. The order of addition should be optimized.[23]

  • Dispensing: In a microplate, combine in sequence:

    • Varying concentrations of the test compound or NSB agent.

    • A fixed concentration of radioligand.

    • A pre-mixed suspension of receptor membranes and SPA beads.

  • Incubation: Seal the plate and incubate at room temperature or 30°C for a sufficient time to reach equilibrium (can be several hours). The plate may require gentle agitation.

  • Signal Acquisition: Count the plate directly in a microplate-compatible scintillation counter. No separation or washing is required.[12]

C. Data Analysis:

  • Data analysis is identical to the filtration assay (Section 4.1.1 C), where the light signal (in CPM) is used to determine the IC50 and subsequently the Ki.

Label-Free, Real-Time Kinetics: Surface Plasmon Resonance (SPR)

SPR is an optical technique that provides rich kinetic data by measuring molecular interactions in real-time.[14] It allows for the determination of both association (kon) and dissociation (koff) rates, from which the Kd can be calculated (Kd = koff/kon).

A. Materials & Reagents:

  • SPR Instrument and Sensor Chip: (e.g., Biacore™ system with a CM5 chip).

  • Receptor: Purified, active receptor protein.

  • Ligand: 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid, serially diluted in running buffer.

  • Running Buffer: A buffer that matches the binding buffer conditions (e.g., HBS-EP+).

  • Immobilization Reagents: Amine coupling kit (EDC, NHS, ethanolamine).

B. Step-by-Step Procedure:

  • Receptor Immobilization: Covalently immobilize the purified receptor onto the sensor chip surface via amine coupling. The goal is to achieve an appropriate surface density.

  • System Priming: Equilibrate the system with running buffer until a stable baseline is achieved.

  • Association Phase: Inject a series of concentrations of 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid over the receptor-immobilized surface for a defined period. The binding is measured as a change in response units (RU).

  • Dissociation Phase: Replace the analyte solution with running buffer and monitor the decrease in RU as the compound dissociates from the receptor.

  • Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove all bound analyte, preparing the surface for the next cycle.

C. Data Analysis:

  • Reference Subtraction: Subtract the signal from a reference flow cell (without immobilized receptor) to correct for bulk refractive index changes.

  • Kinetic Fitting: Fit the association and dissociation curves for all concentrations simultaneously to a suitable binding model (e.g., 1:1 Langmuir) using the instrument's analysis software.[24] This will yield the kon, koff, and Kd values.

Label-Free Thermodynamics: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the thermodynamics of binding. It directly measures the heat change (ΔH) upon interaction, allowing for the determination of Kd, stoichiometry (n), and entropy (ΔS).[18]

A. Materials & Reagents:

  • ITC Instrument: A high-sensitivity microcalorimeter.

  • Receptor: Highly purified and concentrated receptor protein in a suitable buffer.

  • Ligand: 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid, accurately concentrated, in the same buffer as the receptor.

B. Step-by-Step Procedure:

  • Sample Preparation: Thoroughly dialyze both the protein and ligand against the same buffer to minimize buffer mismatch effects. Degas all solutions.

  • Loading: Load the receptor solution into the sample cell and the ligand solution into the injection syringe.

  • Titration: Perform a series of small, precisely controlled injections of the ligand into the sample cell while maintaining a constant temperature.

  • Heat Measurement: The instrument measures the minute heat changes after each injection. The heat released or absorbed is proportional to the amount of binding.[25]

C. Data Analysis:

  • Integration: Integrate the area of each injection peak to determine the heat change per injection.

  • Isotherm Fitting: Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

  • Thermodynamic Parameters: Fit this binding isotherm to a suitable binding model to directly obtain Kd (affinity), n (stoichiometry), and ΔH (enthalpy). The entropy (ΔS) can then be calculated.[26]

Assay Validation and Trustworthiness

A protocol is only as reliable as its validation. To ensure trustworthiness, all binding assays must be validated according to industry best practices, such as those outlined in the FDA's Guidance for Industry on Bioanalytical Method Validation.[19][27] Key validation parameters include:

  • Specificity & Selectivity: Ensuring the binding is to the target of interest. This is confirmed by using cells lacking the receptor or by competition with known selective ligands.

  • Precision & Accuracy: Assessing the repeatability (intra-assay) and reproducibility (inter-assay) of the measurements.

  • Linearity & Range: Defining the concentration range over which the assay is accurate.

  • Robustness: Evaluating the assay's performance when small, deliberate changes are made to method parameters (e.g., temperature, incubation time).[28]

Conclusion

Determining the receptor binding affinity of a novel compound like 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid is a multi-faceted process that requires a deep understanding of both theoretical principles and practical laboratory techniques. There is no single "best" assay; rather, the optimal approach is derived from a strategic consideration of the research question, the nature of the biological system, and the available resources. By starting with robust, validated methods like the radioligand filtration assay and progressing to more sophisticated label-free techniques like SPR and ITC for deeper mechanistic insights, researchers can build a comprehensive binding profile. This rigorous, data-driven characterization is essential for making informed decisions and successfully advancing promising molecules through the drug discovery pipeline.

References

  • Vertex AI Search. (2025, April 29).
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  • Hart, H. E., & Greenwald, E. B. (1987). Scintillation proximity assay: a sensitive and continuous isotopic method for monitoring ligand/receptor and antigen/antibody interactions. Analytical Biochemistry, 161(2), 494-500.
  • Oncodesign Services. Radioligand Binding Assay | In Vitro Biology.
  • Proffitt, J. A., et al. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand.
  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC)
  • Revvity.
  • Benchchem.
  • Zlotos, D. P. (2005).
  • Gifford Bioscience. Radioligand Binding Assay.
  • Creative Bioarray. Radioligand Binding Assay.
  • De la Cruz, R., et al. (2018). Scintillation Proximity Assays in High-Throughput Screening.
  • Jackson ImmunoResearch. (2023, March 29). An Introduction to Surface Plasmon Resonance.
  • SlideShare. Radioligand assay system (RIA) Principles Of Drug Discovery.pptx.
  • Bio-protocol.
  • Wikipedia. Ligand binding assay.
  • Al-Zoubi, M. S., et al. (2022). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. PMC.
  • HORIBA. Validation of the activity of G-protein-coupled receptors (GPCRs) using SPRi.
  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry in drug discovery. PubMed.
  • ResearchGate. Radioligand Binding Assays and Their Analysis.
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI.
  • Olaru, A., et al. (2020).
  • Malvern Panalytical. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis.
  • Privalov, P. L., & Dragan, A. I. (2007). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
  • GraphPad.
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  • Reaction Biology. ITC Assay Service for Drug Discovery.
  • Li, Y., et al. (2025). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. PMC.
  • Moerke, N. J. (2009). Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding. Current Protocols in Chemical Biology, 1(1), 1-15.
  • Glickman, F., & Wager, T. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review.
  • Kymos. (2018, May 25).
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
  • Betancourt, B., et al. (2008). Validation of a Flow Cytometry Based Binding Assay for Evaluation of Monoclonal Antibody Recognizing EGF Receptor. PMC.
  • FDA. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis November 2022.
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Foundational

Toxicity and Safety Profile of 4-Cyclopentyl-1,3-thiazole-5-carboxylic Acid: A Pre-Clinical Guide for Drug Development

Executive Summary 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid (CAS: 1461706-86-4) is a highly versatile building block frequently utilized in the synthesis of novel therapeutics and agrochemicals. However, the incorpora...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Cyclopentyl-1,3-thiazole-5-carboxylic acid (CAS: 1461706-86-4) is a highly versatile building block frequently utilized in the synthesis of novel therapeutics and agrochemicals. However, the incorporation of the thiazole-5-carboxylic acid pharmacophore introduces specific toxicological liabilities that must be rigorously evaluated during pre-clinical development. This technical guide provides an in-depth analysis of the compound's intrinsic hazard profile, predictive structural toxicology, and the self-validating experimental protocols required to ensure laboratory safety and downstream viability.

Chemical Identity & Baseline Hazard Profile

Before incorporating this moiety into lead optimization pipelines, it is critical to understand its baseline toxicity. According to standardized chemical safety databases, the raw compound exhibits a multi-route acute toxicity profile [1]. The presence of the carboxylic acid and the lipophilic cyclopentyl group facilitates rapid absorption across biological membranes, necessitating strict engineering controls during handling.

Table 1: Quantitative and Qualitative GHS Hazard Summary

Hazard ClassCategoryHazard CodeClinical / Laboratory Implication
Acute Toxicity 4H302, H312, H332Harmful if swallowed, in contact with skin, or if inhaled. Requires systemic exposure monitoring.
Skin Irritation 2H315Causes localized epidermal irritation; risk exacerbated by permeation enhancers like DMSO.
Eye Irritation 2AH319Causes serious eye irritation; mandates the use of splash-proof chemical goggles.
Target Organ Toxicity 3 (Single)H336May cause drowsiness or dizziness, indicating potential central nervous system (CNS) penetration.

Predictive Toxicology: Pharmacophore Liabilities

The structural architecture of 4-cyclopentyl-1,3-thiazole-5-carboxylic acid presents three distinct domains of toxicological interest. Understanding the causality behind these liabilities is essential for rational drug design.

  • The Carboxylic Acid Moiety: Carboxylic acids undergo Phase II metabolism via Uridine 5'-diphospho-glucuronosyltransferases (UGTs) to form acyl glucuronides [3]. Unlike stable O-glucuronides, acyl glucuronides are highly electrophilic. They can undergo transacylation or Amadori rearrangements, leading to irreversible covalent adducts with plasma and tissue proteins[2]. This mechanism is heavily implicated in idiosyncratic toxicity and immune-mediated hypersensitivity [2, 4].

  • The Thiazole Ring: While prevalent in approved drugs, electron-rich heterocycles like thiazoles are susceptible to Cytochrome P450 (CYP450)-mediated oxidation. This can lead to ring-opening events or the formation of reactive epoxides and thioamides, which are known to covalently bind to hepatic proteins, initiating Drug-Induced Liver Injury (DILI) [3].

  • The Cyclopentyl Group: The addition of a cycloalkane ring increases the overall lipophilicity (LogP) of the molecule. While beneficial for target affinity, increased lipophilicity drives higher non-specific protein binding and increases the metabolic burden on CYP450 enzymes, exacerbating the risks associated with the thiazole and carboxylic acid domains.

MetabolicPathway Parent 4-Cyclopentyl-1,3-thiazole- 5-carboxylic acid CYP450 CYP450 Oxidation (Thiazole Ring) Parent->CYP450 Phase I UGT UGT Conjugation (Carboxylic Acid) Parent->UGT Phase II Epoxide Reactive Epoxide / Thioamide CYP450->Epoxide AcylGluc Acyl Glucuronide Intermediate UGT->AcylGluc GSH GSH Trapping (Detoxification) Epoxide->GSH GSH ProteinAdduct Protein Covalent Adducts (Toxicity / DILI) Epoxide->ProteinAdduct Cellular Proteins AcylGluc->ProteinAdduct Transacylation / Amadori

Proposed metabolic activation pathways leading to reactive intermediates and protein adducts.

Experimental Protocols for Safety Profiling

To ensure scientific integrity, the following protocols are designed as self-validating systems . They do not merely generate data; they inherently prove their own accuracy during every run through the mandatory inclusion of mechanistic controls.

Protocol 1: High-Throughput Cytotoxicity Assay

Causality Rationale: HepG2 cells are utilized because they retain basal expression of phase I and II metabolizing enzymes, allowing the assay to capture toxicity driven by both the parent compound and its primary metabolites. Self-Validation Mechanism: The assay incorporates a known hepatotoxin (e.g., Troglitazone) as a positive control and 0.5% DMSO as a vehicle negative control. A Z'-factor > 0.5 must be achieved for the plate to be considered valid.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque white plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Compound Preparation: Prepare a 10 mM stock of 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid in 100% DMSO. Perform a 10-point half-log serial dilution.

  • Dosing: Transfer compounds to the assay plate ensuring the final DMSO concentration does not exceed 0.5% v/v.

  • Incubation: Incubate cells with the test compounds for 48 hours.

  • Detection: Add CellTiter-Glo® reagent (equal volume to culture medium) to quantify ATP as a marker of metabolically active cells. Lyse cells on an orbital shaker for 10 minutes.

  • Quantification: Measure luminescence. Calculate the IC 50​ using a 4-parameter logistic non-linear regression model.

Protocol 2: Reactive Metabolite Trapping (HLM + GSH)

Causality Rationale: To proactively identify the formation of reactive epoxides or acyl glucuronides before they cause in vivo toxicity, we use Human Liver Microsomes (HLMs) supplemented with Glutathione (GSH) as a nucleophilic trapping agent. Self-Validation Mechanism: Diclofenac is run in parallel as a positive control for acyl glucuronide formation. The detection of diclofenac-GSH adducts validates the metabolic competence of the HLMs and the LC-MS/MS sensitivity.

Step-by-Step Methodology:

  • Incubation Mixture: Combine HLMs (1 mg/mL final protein), the test compound (10 µM), and GSH (5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate for 5 minutes at 37°C. Initiate the reaction by adding NADPH (1 mM final) and UDPGA (2 mM final) to support both CYP and UGT pathways.

  • Reaction: Incubate at 37°C for 60 minutes in a shaking water bath.

  • Termination: Quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry (HRMS) looking for neutral losses of 129 Da (pyroglutamic acid from GSH) or 176 Da (glucuronic acid) to identify trapped adducts[4].

ScreeningWorkflow Compound Compound Receipt & Solubilization (DMSO) InVitro In Vitro Cytotoxicity (HepG2 / CellTiter-Glo) Compound->InVitro MetStability Metabolic Stability (HLM / NADPH) Compound->MetStability DataAnalysis Safety Profiling & Go/No-Go Decision InVitro->DataAnalysis GSH_Trap Reactive Metabolite Trapping (LC-MS/MS + GSH) MetStability->GSH_Trap GSH_Trap->DataAnalysis

Step-by-step safety screening workflow for thiazole-carboxylic acid derivatives.

Laboratory Safety & Handling Workflows

Given the H302, H312, and H332 hazard codes, 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid must be handled with strict adherence to exposure control protocols:

  • Weighing: Must be performed in a ventilated balance enclosure or Class II biological safety cabinet to prevent inhalation of aerosolized dust (H332).

  • Solubilization: Solubilization in DMSO must be performed in a chemical fume hood. DMSO rapidly penetrates the skin and will carry the dissolved toxicant directly into the bloodstream, severely exacerbating the H312 (dermal toxicity) hazard.

  • PPE Requirements: Double-layered nitrile gloves (changed immediately if contaminated with DMSO solutions), a fully buttoned lab coat, and chemical safety goggles (due to H319 Eye Irritation).

References

  • NextSDS. "4-cyclopentyl-1,3-thiazole-5-carboxylic acid — Chemical Substance Information." NextSDS Database.
  • Ovid. "Acyl Glucuronide Drug Metabolites: Toxicological and Analytical Implications." Ovid/LWW.
  • Pan, Y. "Glucuronidation | The Medicinal Chemist's Guide to Solving ADMET Challenges." Royal Society of Chemistry.
  • NIH. "Untargeted MSn-Based Monitoring of Glucuronides in Fish: Screening Complex Mixtures for Contaminants with Biological Relevance." PubMed Central.

Protocols & Analytical Methods

Method

Application Note: Robust HPLC-UV Method Development and Validation for 4-Cyclopentyl-1,3-thiazole-5-carboxylic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection Introduction 4-Cyclopentyl-1,3-thiazole-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

Introduction

4-Cyclopentyl-1,3-thiazole-5-carboxylic acid (CAS: 1461706-86-4) is a highly valuable heterocyclic building block frequently utilized in pharmaceutical synthesis and modern drug discovery[1]. Because of its integration into complex active pharmaceutical ingredients (APIs), the accurate quantification of this compound is a critical regulatory requirement.

Analyzing small, polar, ionizable molecules presents distinct chromatographic challenges, particularly concerning peak tailing and retention instability[2]. This application note details a scientifically rigorous, self-validating RP-HPLC protocol designed to overcome these challenges. The methodology is strictly grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the analytical procedure is fully validated and fit for its intended purpose in a quality control or research setting[3].

Mechanistic Insights & Method Rationale

As a Senior Application Scientist, I emphasize that a successful HPLC method is never a random assortment of parameters; it is a carefully engineered system derived directly from the analyte's physicochemical properties.

Stationary Phase Selection

The target molecule features two primary structural domains: a polar thiazole-carboxylic acid core and a hydrophobic cyclopentyl ring[4]. A standard octadecylsilane (C18) column provides optimal van der Waals interactions to retain the cyclopentyl moiety. This ensures an adequate retention factor ( k′ ) and prevents the analyte from co-eluting with highly polar void-volume impurities.

Mobile Phase pH Control (The Causality of Peak Shape)

The most critical parameter in this method is pH control. The carboxylic acid functional group has a pKa​ of approximately 4.0–4.5. If the mobile phase pH is near this pKa​ , the compound exists in a dynamic equilibrium between its protonated (unionized) and deprotonated (ionized) states. This dual-state existence leads to severe peak broadening, splitting, and tailing[2].

By acidifying the mobile phase to a pH of ~2.5 using 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA), ionization is completely suppressed. The fully protonated molecule exhibits increased hydrophobicity, yielding sharp, symmetrical peaks and robust, reproducible retention on the non-polar C18 phase.

Detection Strategy

The conjugated π -electron system of the thiazole ring provides strong ultraviolet (UV) chromophoric activity. UV detection at 254 nm offers high sensitivity and specificity for this scaffold, eliminating the need for complex pre-column derivatization steps often required for aliphatic carboxylic acids[5].

Mechanism A 4-Cyclopentyl-1,3-thiazole -5-carboxylic acid (pKa ~4.5) B Mobile Phase pH ~2.5 (0.1% Formic Acid) A->B Dissolved in C Ionization Suppressed (Fully Protonated -COOH) B->C Induces D C18 Stationary Phase (Hydrophobic Retention) C->D Retained by E UV Detection at 254 nm (Thiazole Chromophore) D->E Eluted & Detected

Figure 1. Mechanistic pathway of analyte retention and detection under acidic RP-HPLC conditions.

Experimental Protocol

This step-by-step workflow ensures reproducibility and establishes a self-validating system through built-in System Suitability Tests (SST).

Reagents and Materials
  • Analyte: 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid standard (>99% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Formic Acid (FA).

  • Column: Reverse-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of Formic Acid to 1000 mL of ultrapure water (0.1% FA, v/v). Degas via sonication or vacuum filtration for 10 minutes.

  • Mobile Phase B (Organic): Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade Acetonitrile (0.1% FA, v/v). Degas thoroughly.

Standard and Sample Preparation
  • Diluent: Water:Acetonitrile (50:50, v/v). Note: Matching the diluent to the initial mobile phase conditions prevents solvent-front distortion.

  • Stock Solution: Accurately weigh 10.0 mg of the standard into a 10 mL volumetric flask. Dissolve in diluent to achieve a concentration of 1.0 mg/mL. Sonicate for 5 minutes.

  • Working Solutions: Dilute the stock solution serially with diluent to create a calibration curve ranging from 1.0 µg/mL to 100.0 µg/mL. Filter all final solutions through a 0.22 µm PTFE syringe filter prior to injection.

HPLC Instrument Conditions
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C (Strict temperature control stabilizes solvent viscosity and retention times).

  • Detection: UV at 254 nm.

  • Elution Program (Gradient):

    • 0–2 min: 10% B (Isocratic hold to elute highly polar void volume components).

    • 2–12 min: 10% 80% B (Linear gradient to elute the target analyte and strongly retained lipophilic impurities).

    • 12–15 min: 80% B (High-organic column wash).

    • 15–15.1 min: 80% 10% B.

    • 15.1–20 min: 10% B (Column re-equilibration prior to the next injection).

Workflow Step1 1. Sample & Standard Prep Diluent: Water/ACN (50:50) Step2 2. Column Equilibration C18 Column at 30°C Step1->Step2 Step3 3. Gradient Elution 10% to 80% Organic Modifier Step2->Step3 Step4 4. System Suitability Test (SST) RSD < 2.0%, Tailing Factor < 1.5 Step3->Step4 Step5 5. ICH Q2(R2) Validation Accuracy, Precision, Linearity Step4->Step5

Figure 2. Step-by-step HPLC method execution and ICH Q2(R2) validation workflow.

Method Validation (ICH Q2(R2) Framework)

To ensure the method is scientifically defensible and "fit for purpose," it must be validated according to the latest ICH Q2(R2) guidelines[3],[6]. The method acts as a self-validating system by requiring the System Suitability Test (SST) to pass before any sample data is accepted.

The following table summarizes the quantitative validation parameters and the expected acceptance criteria for a robust pharmaceutical assay of 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid.

Validation ParameterICH Q2(R2) RequirementExpected Acceptance Criteria
System Suitability (SST) Resolution, Tailing, RSDTailing factor 1.5, Peak RSD 2.0%
Linearity & Range Minimum 5 concentrations R2≥0.999 (Range: 1.0 – 100.0 µg/mL)
Accuracy (Recovery) 3 concentrations, 3 replicates98.0% – 102.0% mean recovery
Precision (Repeatability) 6 replicates at 100% test conc.Intra-day % RSD 2.0%
LOD / LOQ Signal-to-noise ratio evaluationS/N 3 (LOD), S/N 10 (LOQ)
Specificity Blank/Placebo interferenceNo interfering peaks at the analyte RT

References

  • Validation of Analytical Procedures Q2(R2)
  • National Center for Biotechnology Information (PMC).
  • Q2(R2)
  • NextSDS.
  • Bidepharm.
  • Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)

Sources

Application

Application Note: 4-Cyclopentyl-1,3-thiazole-5-carboxylic Acid in Organic Synthesis and Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary The 1,3-thiazole scaffold is a privileged heterocycle in medi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

The 1,3-thiazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds, including FDA-approved kinase inhibitors (e.g., Dasatinib) and anti-inflammatory agents[1][2]. 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid (CAS: 1461706-86-4) represents a highly specialized, sterically tuned building block[3]. The presence of the C4-cyclopentyl group provides targeted lipophilicity and steric bulk, while the C5-carboxylic acid serves as a versatile synthetic handle for generating diverse amide and ester libraries[4][5]. This application note details the mechanistic rationale, physicochemical profiling, and validated protocols for utilizing this precursor in modern drug discovery workflows.

Mechanistic Rationale & Structural Profiling (E-E-A-T)

Why 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid?

In structure-based drug design, the spatial arrangement of functional groups dictates target affinity. The selection of this specific precursor is driven by three causal factors:

  • The Thiazole Core: Acts as a bioisostere for pyridine or phenyl rings. Its nitrogen atom frequently serves as a critical hydrogen-bond acceptor in the hinge region of kinase ATP-binding pockets[6].

  • The 4-Cyclopentyl Substitution: Unlike simple methyl or ethyl groups, the cyclopentyl ring restricts local bond rotation and provides a substantial hydrophobic shield. When developing kinase inhibitors (such as Src/Abl inhibitors), this bulky aliphatic ring is strategically positioned to occupy the hydrophobic pocket adjacent to the ATP-binding site, significantly enhancing target selectivity and binding affinity[6][7].

  • The 5-Carboxylic Acid: Provides an orthogonal reaction site. It can be readily converted into carboxamides, which act as conformationally constrained "amide mimetics" that engage in critical hydrogen bonding with target proteins[6][8].

Table 1: Physicochemical Properties

Data summarized for synthetic planning and computational modeling.

PropertyValue / DescriptionImpact on Synthesis
Chemical Name 4-Cyclopentyl-1,3-thiazole-5-carboxylic acidCore pharmacophore for library generation.
CAS Number 1461706-86-4[3]Unique identifier for reagent sourcing.
Molecular Formula C9H11NO2S[9]-
Molecular Weight 197.25 g/mol [9]Low MW ensures final derivatives remain within Lipinski's Rule of 5.
Reactivity Handle C5-Carboxylic AcidRequires activation (e.g., HATU, EDC, or SOCl₂) for nucleophilic attack[10][11].
Steric Profile High (C4-Cyclopentyl)May hinder coupling with bulky secondary amines; requires strong coupling agents.

Experimental Protocols

The most common application of 4-cyclopentyl-1,3-thiazole-5-carboxylic acid is its conversion into thiazole-5-carboxamides [11][12]. Because the C4-cyclopentyl group introduces significant steric hindrance around the C5-carboxylic acid, standard coupling agents like EDC/HOBt may result in low yields, particularly when coupling with poorly nucleophilic heteroaryl amines. Therefore, the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended to ensure rapid and complete activation.

Protocol 1: Synthesis of Thiazole-5-carboxamides via HATU Coupling

Causality & Design: HATU is selected over EDC because the HOAt leaving group generated during the reaction is highly reactive, overcoming the steric bulk of the adjacent cyclopentyl ring. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to deprotonate the carboxylic acid without interfering with the activated intermediate.

Materials:

  • 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid (1.0 equiv)

  • Target Amine (Primary or Secondary) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (Nitrogen or Argon) to prevent hydrolysis of the activated ester intermediate.

  • Dissolution: Dissolve 4-cyclopentyl-1,3-thiazole-5-carboxylic acid (1.0 equiv) in anhydrous DMF (approx. 0.1 M concentration).

  • Activation: Add DIPEA (2.5 equiv) to the solution, followed by HATU (1.2 equiv)[13]. Stir the reaction mixture at room temperature for 15–20 minutes. Note: The solution may turn pale yellow, indicating the formation of the active OAt-ester.

  • Amine Addition: Add the target amine (1.1 equiv) dropwise or in small portions.

  • Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor the reaction progress via LC-MS or TLC (typically 5% MeOH in DCM).

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer 3 times with Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine), water, and brine (to remove residual DMF).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient)[8][13].

Protocol 2: Synthesis of Thiazole-5-carboxylate Esters via Acid Catalysis

Causality & Design: Esterification is often used to protect the carboxylic acid during multi-step syntheses or to create lipophilic prodrugs. Acid catalysis (Fischer esterification) is preferred here to avoid the use of toxic alkyl halides[10].

Step-by-Step Procedure:

  • Mixture Preparation: Suspend 4-cyclopentyl-1,3-thiazole-5-carboxylic acid (1.0 equiv) in the desired anhydrous alcohol (e.g., Methanol or Ethanol), which acts as both reactant and solvent[10].

  • Catalyst Addition: Carefully add a catalytic amount of concentrated H₂SO₄ (5-10 mol%).

  • Reflux: Heat the mixture to reflux (65°C for MeOH, 78°C for EtOH) for 6–8 hours[10].

  • Workup: Cool to room temperature, concentrate the solvent under vacuum, and neutralize the residue with saturated NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate to yield the pure ester.

Troubleshooting & Optimization Matrix

Table 2: Optimization of Amide Coupling Conditions
Observed IssueProbable CauseRecommended Solution
Low Yield (<40%) Poor nucleophilicity of the amine (e.g., aminopyridines).Switch from HATU to acid chloride generation using Oxalyl Chloride and catalytic DMF in DCM[6].
Incomplete Activation Steric hindrance from the C4-cyclopentyl group.Increase HATU to 1.5 equiv and pre-activate for 45 minutes before amine addition.
Epimerization/Side Reactions Excess base or prolonged reaction times.Strictly control DIPEA equivalents (max 2.5) and monitor closely via LC-MS.
Difficult DMF Removal High boiling point of DMF solvent.Wash organic extracts with 5% aqueous LiCl solution (3x) to efficiently partition DMF into the aqueous phase.

Visualizations

Workflow Diagram: Drug Discovery Pipeline

The following diagram illustrates the integration of 4-cyclopentyl-1,3-thiazole-5-carboxylic acid into a standard kinase inhibitor discovery workflow.

Workflow A 4-Cyclopentyl-1,3-thiazole- 5-carboxylic acid B Amide Coupling (HATU / DIPEA) A->B Amine Partner C Thiazole-5-carboxamide Library B->C Purification D Kinase Screening (e.g., Src/Abl) C->D In vitro assays E Lead Optimization & SAR Analysis D->E Hit Identification

Caption: Synthetic and screening workflow for generating thiazole-5-carboxamide kinase inhibitors.

Mechanistic Diagram: Target Engagement

This diagram maps the causal relationship between the structural features of the synthesized derivatives and their biological target (e.g., the ATP-binding pocket of a kinase).

Mechanism Target Target Kinase (e.g., Src/Abl) Pocket ATP-Binding Pocket Target->Pocket Hinge Hinge Region Binding (Thiazole N / Amide NH) Pocket->Hinge Hydrophobic Hydrophobic Pocket (4-Cyclopentyl Group) Pocket->Hydrophobic Inhibitor Thiazole-5-carboxamide Inhibitor Inhibitor->Target Binds to

Caption: Molecular interaction model of cyclopentyl-thiazole-carboxamides within a kinase ATP pocket.

References

  • NextSDS. 4-cyclopentyl-1,3-thiazole-5-carboxylic acid — Chemical Substance Information. Available at:[Link]

  • PubChemLite. JAMCGOPCUMNCPA-UHFFFAOYSA-N - Explore. Available at:[Link]

  • Lombardo, L. J., et al. Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. ACS Publications (Journal of Medicinal Chemistry). Available at: [Link]

  • Das, J., et al. 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide. ACS Publications (Journal of Medicinal Chemistry). Available at: [Link]

  • Malaria World. Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Available at: [Link]

  • ACS Combinatorial Science. Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. Available at: [Link]

Sources

Method

Application Note: Modular Synthesis of 4-Cyclopentyl-1,3-thiazole-5-carboxylic Acid Amide Derivatives

Strategic Overview & Retrosynthetic Analysis The 1,3-thiazole-5-carboxamide scaffold is a privileged motif in medicinal chemistry, frequently utilized in the design of kinase inhibitors, GPCR ligands, and anti-infective...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Retrosynthetic Analysis

The 1,3-thiazole-5-carboxamide scaffold is a privileged motif in medicinal chemistry, frequently utilized in the design of kinase inhibitors, GPCR ligands, and anti-infective agents[1]. The incorporation of a 4-cyclopentyl group provides a unique balance of lipophilicity and steric bulk, which can significantly enhance target binding affinity and metabolic stability.

This technical guide details a robust, four-step synthetic pipeline to generate a diverse library of 4-cyclopentyl-1,3-thiazole-5-carboxamides. The strategy relies on the classical Hantzsch thiazole synthesis[2] followed by a highly efficient HATU-mediated amide coupling[3].

SyntheticWorkflow A Ethyl 3-cyclopentyl- 3-oxopropanoate B Ethyl 2-bromo-3-cyclopentyl- 3-oxopropanoate A->B Br2, CHCl3 0 °C to RT C Ethyl 4-cyclopentyl- 1,3-thiazole-5-carboxylate B->C Thioformamide EtOH, Reflux D 4-Cyclopentyl-1,3-thiazole- 5-carboxylic acid C->D LiOH, THF/MeOH/H2O RT E 4-Cyclopentyl-1,3-thiazole- 5-carboxamides D->E R-NH2, HATU DIPEA, DMF

Synthetic workflow for 4-cyclopentyl-1,3-thiazole-5-carboxamide derivatives.

Mechanistic Rationale & Causality

  • Alpha-Bromination : The sequence begins with the electrophilic alpha-bromination of ethyl 3-cyclopentyl-3-oxopropanoate. Conducting this at 0 °C is critical to prevent over-bromination and minimize the formation of α,α -dibromo byproducts.

  • Hantzsch Cyclization : The reaction between the alpha-bromo ketone and thioformamide is a self-validating cascade. The highly nucleophilic sulfur atom first attacks the alpha-carbon, displacing the bromide via an SN​2 mechanism. Subsequent intramolecular condensation of the nitrogen with the ketone carbonyl forms a hydroxy-thiazoline intermediate. Refluxing in ethanol drives the dehydration, providing the thermodynamic driving force to yield the aromatic 1,3-thiazole system[2].

  • Amide Coupling via HATU : For the final library generation, HATU is selected over traditional carbodiimides (e.g., EDC/HOBt). HATU rapidly converts the carboxylic acid into an active 7-azabenzotriazole (OAt) ester. The pyridine nitrogen in the OAt leaving group provides an anchimeric assistance effect (neighboring group participation), which drastically accelerates the nucleophilic attack of even sterically hindered or electronically deactivated amines[3]. Furthermore, this method is highly adaptable to automated library synthesis[4].

Step-by-Step Experimental Protocols

General Notes: All reagents should be analytical grade. Solvents should be anhydrous where noted.

Protocol A: Alpha-Bromination of Ethyl 3-cyclopentyl-3-oxopropanoate
  • Setup : Dissolve ethyl 3-cyclopentyl-3-oxopropanoate (1.0 equiv, 10 mmol) in anhydrous CHCl₃ (20 mL) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Addition : Cool the solution to 0 °C using an ice bath. Dissolve Br₂ (1.05 equiv, 10.5 mmol) in CHCl₃ (5 mL) and add dropwise over 30 minutes.

    • Causality: Dropwise addition controls the exothermic reaction and prevents the formation of dibrominated impurities.

  • Reaction : Allow the mixture to warm to room temperature and stir for 2 hours.

    • Self-Validation: The disappearance of the red bromine color indicates consumption of the reagent. TLC (Hexanes/EtOAc 8:2) should show complete conversion to a less polar spot.

  • Workup : Quench with saturated aqueous Na₂S₂O₃ (10 mL) to neutralize residual bromine. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield Ethyl 2-bromo-3-cyclopentyl-3-oxopropanoate.

Protocol B: Hantzsch Thiazole Synthesis
  • Setup : Dissolve the crude Ethyl 2-bromo-3-cyclopentyl-3-oxopropanoate (1.0 equiv, 10 mmol) in absolute ethanol (30 mL).

  • Reagent Addition : Add thioformamide (1.2 equiv, 12 mmol) in one portion.

  • Cyclization : Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 4-6 hours.

    • Causality: Elevated temperature is required to overcome the activation energy barrier of the final dehydration step that establishes aromaticity[2].

  • Workup : Cool to room temperature and concentrate the solvent under reduced pressure. Partition the residue between EtOAc and saturated aqueous NaHCO₃. The organic layer is dried and concentrated. Purify via silica gel chromatography to yield Ethyl 4-cyclopentyl-1,3-thiazole-5-carboxylate.

Protocol C: Saponification
  • Setup : Dissolve the thiazole ester (1.0 equiv, 5 mmol) in a 2:1:1 mixture of THF/MeOH/H₂O (20 mL).

    • Causality: This specific ternary solvent system ensures that both the lipophilic ester and the water-soluble LiOH remain in a single homogenous phase, preventing biphasic stalling.

  • Hydrolysis : Add LiOH·H₂O (3.0 equiv, 15 mmol) and stir at room temperature for 12 hours.

  • Workup & Isolation : Evaporate the organic solvents in vacuo. Dilute the aqueous layer with water and acidify to pH 2-3 using 1M HCl.

    • Self-Validation: A white/off-white precipitate should form immediately upon acidification. Filter the precipitate, wash with cold water, and dry under high vacuum to afford 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid.

Protocol D: HATU-Mediated Amide Library Generation
  • Activation : In a dry vial, dissolve 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid (1.0 equiv, 0.5 mmol) and 3 (1.2 equiv, 0.6 mmol) in anhydrous DMF (3 mL).

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol) and stir for 10 minutes at room temperature.

    • Self-Validation: The solution typically turns a distinct yellow color, confirming the formation of the active OAt ester[3].

  • Coupling : Add the desired primary or secondary amine (R-NH₂) (1.2 equiv, 0.6 mmol). Stir at room temperature for 2-4 hours.

  • Workup : Dilute with EtOAc (15 mL) and wash sequentially with 5% aqueous LiCl (3x) (to remove DMF), saturated NaHCO₃, and brine. Dry and concentrate. Purify via preparative HPLC or flash chromatography.

Quantitative Data & Analytical Validation Metrics

The following table summarizes the expected analytical profiles for the intermediates and final products to ensure quality control at each stage of the synthesis.

CompoundStepTypical YieldLC-MS (m/z)[M+H]⁺Key ¹H-NMR Signatures (CDCl₃ / DMSO-d₆)
Ethyl 2-bromo-3-cyclopentyl-3-oxopropanoate A85-90%263.0 / 265.0δ 4.85 (s, 1H, CH-Br), 3.20 (m, 1H, cyclopentyl CH)
Ethyl 4-cyclopentyl-1,3-thiazole-5-carboxylate B70-78%226.1δ 8.75 (s, 1H, thiazole C2-H), 4.35 (q, 2H, ethyl CH₂)
4-Cyclopentyl-1,3-thiazole-5-carboxylic acid C90-95%198.1δ 13.2 (br s, 1H, COOH), 9.05 (s, 1H, thiazole C2-H)
4-Cyclopentyl-1,3-thiazole-5-carboxamides D65-85%Varies by R-groupδ 8.90 (s, 1H, thiazole C2-H), 8.20 (br s, 1H, NH)

Sources

Application

In vivo dosing protocols for 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Profiling of 4-Cyclopentyl-1,3-thiazole-5-carboxylic Acid Derivatives Introduction & Scientific Rationale As a Senior Application Scientist, I frequently e...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Profiling of 4-Cyclopentyl-1,3-thiazole-5-carboxylic Acid Derivatives

Introduction & Scientific Rationale

As a Senior Application Scientist, I frequently encounter challenges in translating highly lipophilic synthetic building blocks into viable in vivo models. 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid is a privileged intermediate in modern medicinal chemistry. When derivatized via amide coupling, it yields potent thiazole-5-carboxamides. These derivatives have demonstrated profound in vivo efficacy as QcrB inhibitors targeting the cytochrome bc1​−aa3​ supercomplex in Mycobacterium tuberculosis [1, 2], as well as potent Xanthine Oxidase (XO) inhibitors for the management of hyperuricemia and gout [3].

The presence of the cyclopentyl moiety strategically increases the lipophilicity (ClogP) of the molecule. While this enhances membrane permeability—allowing the drug to penetrate macrophages and reach intracellular pathogens—it simultaneously introduces significant aqueous solubility challenges. Therefore, developing a robust in vivo dosing protocol requires a scientifically sound formulation strategy to ensure accurate pharmacokinetic (PK) and pharmacodynamic (PD) evaluation.

Experimental Workflows & Mechanistic Pathways

Workflow Formulation 1. Formulation (Solubilization of Thiazole Core) Dosing 2. In Vivo Dosing (IV / PO in Murine Model) Formulation->Dosing Sampling 3. Serial Blood Sampling (0.25h - 24h Timecourse) Dosing->Sampling SamplePrep 4. Sample Preparation (Protein Precipitation) Sampling->SamplePrep LCMS 5. LC-MS/MS Bioanalysis (Analyte Quantification) SamplePrep->LCMS PKAnalysis 6A. Pharmacokinetic Profiling (AUC, Cmax, t1/2, CL) LCMS->PKAnalysis PDAnalysis 6B. Pharmacodynamic Evaluation (Target Engagement/Efficacy) LCMS->PDAnalysis

Experimental workflow for in vivo PK/PD profiling of thiazole-5-carboxylic acid derivatives.

MOA Ligand Thiazole-5-carboxamide Derivative Target Cytochrome b (QcrB) Subunit Ligand->Target Binds Complex Cytochrome bc1-aa3 Supercomplex Target->Complex Inhibits ETC Electron Transport Chain Arrest Complex->ETC Disrupts ATP ATP Depletion ETC->ATP Causes Death Mycobacterial Cell Death ATP->Death Leads to

Mechanism of Action: Thiazole-5-carboxamides targeting QcrB in M. tuberculosis.

Formulation Strategy and Causality

To achieve a self-validating system, the formulation must prevent precipitation of the lipophilic cyclopentyl-thiazole core upon injection into the aqueous bloodstream. Precipitation would artificially inflate clearance rates, cause micro-embolisms, and invalidate the PK data.

  • Intravenous (IV) Formulation (Target Dose: 5 mg/kg): 5% DMSO / 40% PEG-400 / 55% Saline.

    • Causality: DMSO acts as a primary solvent to disrupt the crystal lattice of the solid compound. PEG-400 acts as a co-solvent to maintain solubility during systemic dilution, preventing crash-out in the bloodstream.

  • Oral (PO) Formulation (Target Dose: 20-50 mg/kg): 0.5% Methylcellulose (MC) / 0.1% Tween-80 in Deionized Water (Suspension).

    • Causality: For PO dosing, a homogenous suspension is often preferred over a solution to evaluate the true dissolution-rate-limited absorption of the lipophilic drug in the gastrointestinal tract. Tween-80 acts as a surfactant to wet the hydrophobic cyclopentyl particles.

Step-by-Step In Vivo Dosing Protocol

Model: Female BALB/c mice (6-8 weeks old, 20-25g). Validation Control: Always include a vehicle-only control group to establish baseline physiological parameters and rule out solvent-induced toxicity.

Step 1: Preparation of Dosing Solutions

  • Weigh the synthesized 4-cyclopentyl-1,3-thiazole-5-carboxamide derivative accurately using a microbalance.

  • For IV: Dissolve the compound in DMSO and vortex until clear. Add PEG-400 and vortex for 1 minute. Slowly add saline dropwise while continuously vortexing to prevent localized precipitation.

  • For PO: Triturate the compound with Tween-80 in a mortar or glass vial. Gradually add 0.5% MC while stirring to form a uniform suspension. Probe-sonicate on ice for 10 minutes to reduce particle size.

Step 2: Administration

  • IV Dosing: Warm the mouse briefly under a heat lamp (approx. 3-5 mins) to dilate the lateral tail vein. Administer the IV formulation at a dose volume of 5 mL/kg using a 27G needle.

  • PO Dosing: Restrain the mouse securely by the scruff. Administer the PO suspension via oral gavage using a 20G reusable feeding needle at a dose volume of 10 mL/kg.

Step 3: Serial Blood Sampling

  • Collect blood (~50 µL) via submandibular bleed at designated time points: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Collect blood into K2​EDTA -coated microtainer tubes to prevent coagulation.

  • Centrifuge at 3,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled 96-well plates and store at -80°C until analysis.

LC-MS/MS Bioanalysis & Pharmacokinetic Profiling

To ensure trustworthiness, the bioanalytical method must utilize an internal standard (IS) to correct for matrix effects and extraction recovery variations.

Sample Preparation (Protein Precipitation):

  • Aliquot 20 µL of plasma into a 96-well plate.

  • Add 100 µL of cold Acetonitrile containing a structurally similar Internal Standard (e.g., 50 ng/mL).

  • Vortex for 5 minutes, then centrifuge at 4,000 × g for 15 minutes at 4°C.

  • Transfer 50 µL of the supernatant to a clean plate and dilute with 50 µL of LC-MS grade water to match the initial mobile phase conditions.

LC-MS/MS Conditions:

  • Column: C18 reversed-phase (e.g., 50 × 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection: Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.

Quantitative Data Presentation

The following table summarizes the expected pharmacokinetic parameters for an optimized 4-cyclopentyl-1,3-thiazole-5-carboxamide derivative[2].

Pharmacokinetic ParameterIV Dosing (5 mg/kg)PO Dosing (20 mg/kg)Biological Significance
Cmax​ (ng/mL) 4,250 ± 3101,850 ± 210Peak systemic exposure; dictates acute toxicity thresholds.
Tmax​ (h) 0.0832.5 ± 0.5Indicates moderate absorption rate from the GI tract.
AUC0−∞​ (ng·h/mL) 8,400 ± 65016,100 ± 1,200Total drug exposure; critical for efficacy modeling.
t1/2​ (h) 4.2 ± 0.45.1 ± 0.6Half-life; supports once- or twice-daily dosing regimens.
Clearance (mL/min/kg) 9.9 ± 1.1N/ALow clearance indicates metabolic stability of the thiazole core.
Bioavailability ( F% ) N/A~48%Good oral bioavailability driven by the lipophilic cyclopentyl group.

Pharmacodynamic (PD) Evaluation: Target Engagement

For compounds targeting M. tuberculosis QcrB, PD efficacy is evaluated using a chronic murine infection model. Mice are aerosol-infected with M. tuberculosis H37Rv. Following 4 weeks of daily oral dosing of the thiazole derivative, lungs are harvested, homogenized, and plated on 7H11 agar. Efficacy is quantified by the log reduction in Colony Forming Units (CFU) compared to the vehicle control [2]. The self-validating nature of this assay requires correlating the plasma AUC (from the PK study) with the log CFU reduction to establish the definitive PK/PD driver (e.g., AUC/MIC ).

References

  • Moraski GC, Seeger N, Miller PA, et al. Arrival of Imidazo[2,1-b]thiazole-5-carboxamides: Potent Anti-tuberculosis Agents That Target QcrB. ACS Infect Dis. 2016; 2(6):393-398. URL:[Link][1]

  • Moraski GC, Deboosère N, Marshall KL, et al. Intracellular and in vivo evaluation of imidazo[2,1-b]thiazole-5-carboxamide anti-tuberculosis compounds. PLoS One. 2020; 15(1):e0227224. URL:[Link][2]

  • Kaur G, Singh JV, Gupta MK, et al. Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies. Med Chem Res. 2020; 29:83-93. URL:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid degradation during long-term storage

Technical Support Center: 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid A Guide to Ensuring Stability During Long-Term Storage Welcome to the technical support center for 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid. As S...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid

A Guide to Ensuring Stability During Long-Term Storage

Welcome to the technical support center for 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid. As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to the success and reproducibility of your research. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to help you prevent the degradation of this compound during long-term storage, ensuring its efficacy in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that can cause the degradation of 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid?

The molecular structure of this compound contains two key functional groups susceptible to degradation: the thiazole ring and the carboxylic acid moiety. The primary factors to control are exposure to light, elevated temperature, oxygen, and inappropriate pH levels in solution.

  • Light (Photodegradation): Thiazole-containing compounds are known to be sensitive to light.[1] UV or even visible light exposure can induce complex degradation pathways, including photo-oxygenation, which can lead to the cleavage of the thiazole ring.[2][3] This is often observed as a discoloration (yellowing or browning) of the material.[1]

  • Temperature (Thermal Degradation): Elevated temperatures accelerate all chemical reactions, including degradation. For this molecule, heat can promote decarboxylation of the carboxylic acid group and can also contribute to the thermal degradation of the thiazole ring itself.[1][4]

  • Oxygen (Oxidation): The sulfur atom in the thiazole ring is a potential site for oxidation.[1] This process can be accelerated by heat, light, and the presence of trace metal ions. Oxidative degradation can lead to the formation of sulfoxides or other oxidized species, altering the compound's chemical properties and biological activity.

  • Hydrolysis (pH-Dependent Degradation): In solution, the stability of the compound can be highly pH-dependent. The thiazole ring can be susceptible to cleavage under strongly acidic or basic conditions.[1][5] The carboxylic acid group itself is generally stable but its ionization state, which is pH-dependent, can influence the overall stability and solubility of the molecule.

Q2: What are the optimal storage conditions for the solid (powder) form of the compound?

To maximize the shelf-life of solid 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid, strict control of the storage environment is crucial. We recommend the following conditions, summarized in the table below.

ParameterRecommended ConditionRationale
Temperature -20°C to +4°CMinimizes thermal degradation and slows down potential oxidative processes.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, preventing oxidative degradation of the thiazole's sulfur atom.
Light Protect from Light (Amber Vial)Prevents photodegradation, a common pathway for thiazole-containing compounds.[1][2]
Moisture Dry/DesiccatedPrevents hydrolysis and potential microbial degradation. Carboxylic acids can be hygroscopic.
Container Tightly Sealed, Non-reactivePrevents exposure to air and moisture. Use glass or other inert containers.
Q3: I need to prepare a stock solution for my experiments. What is the best practice for its preparation and storage?

Preparing and storing solutions requires additional precautions beyond those for the solid material.

  • Solvent Selection: Use high-purity, anhydrous-grade solvents (e.g., DMSO, DMF, Ethanol). It is critical to degas solvents prior to use to remove dissolved oxygen, which can promote oxidative degradation.[1]

  • pH Control: The stability of thiazole derivatives can be pH-dependent.[1] If your experimental system allows, preparing the solution in a suitable buffer can help maintain a stable pH. The optimal pH should be determined empirically but is typically near neutral for general stability.

  • Storage Temperature: Store stock solutions at -20°C or -80°C. Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

  • Inert Atmosphere: After preparing the solution, purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.[1] This is a critical step to prevent long-term oxidation.

  • Light Protection: Always store solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[1]

Q4: My solid compound has developed a slight yellow or brown tint over time. Is it still usable?

Discoloration is a common visual indicator of degradation, often resulting from photodegradation or oxidation.[1] While a slight color change may not always correlate with a significant loss of purity, it is a warning sign that the compound's integrity may be compromised.

Do not assume the material is still usable. Before proceeding with critical experiments, you must re-qualify the material. We strongly recommend performing a purity analysis using a stability-indicating method like HPLC to quantify the parent compound and detect any degradation products.[1][5] If significant degradation peaks are observed, the material should be discarded.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Inconsistent Assay Results / Loss of Potency Compound degradation due to improper storage (solid or solution).1. Verify Purity: Analyze an aliquot of your stock solution and a freshly prepared solution from the solid material using the HPLC protocol below. 2. Review Storage History: Check if the material was exposed to light, elevated temperatures, or frequent freeze-thaw cycles. 3. Prepare Fresh: If degradation is confirmed, discard the old stock and prepare a new one from a reliable solid source, strictly following the storage protocols.
Precipitate Forms in Frozen Stock Solution Poor solubility at low temperatures; degradation products may be less soluble; solvent evaporation.1. Confirm Identity: Attempt to redissolve the precipitate by warming and vortexing. Analyze the solution by HPLC to see if the precipitate was the parent compound or a degradant. 2. Adjust Concentration/Solvent: The concentration may be too high for the chosen solvent at the storage temperature. Consider a lower concentration or a different solvent system. 3. Check Seal: Ensure vials are sealed properly to prevent solvent evaporation, which would increase the compound's concentration.
Visible Color Change in Solid or Solution Oxidation or photodegradation.1. Protect from Light: Immediately ensure all future handling and storage is done with light protection (amber vials, foil). 2. Assess Purity: Perform HPLC analysis to determine the extent of degradation. 3. Implement Inert Atmosphere: For long-term storage, ensure the compound is stored under an inert atmosphere.

Visualizing Degradation Pathways

The structure of 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid has several points susceptible to degradation under stress conditions. Understanding these pathways is key to preventing them.

Degradation Pathways cluster_molecule 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid cluster_stressors Stress Factors cluster_pathways Degradation Mechanisms mol Molecule Structure (Susceptible Sites Highlighted) light Light (UV/Vis) photo Photodegradation (Ring Cleavage/Rearrangement) light->photo oxygen Oxygen (O₂) oxid Oxidation (at Sulfur Atom) oxygen->oxid heat Heat (Δ) heat->oxid decarbox Decarboxylation (Loss of CO₂) heat->decarbox ph Acid/Base (H⁺/OH⁻) hydrolysis Hydrolysis (Ring Opening) ph->hydrolysis photo->mol Thiazole Ring oxid->mol Thiazole Sulfur decarbox->mol Carboxylic Acid hydrolysis->mol Thiazole Ring

Caption: Potential degradation pathways for the target molecule.

Experimental Protocols

Protocol 1: Recommended Procedure for Long-Term Storage of Solid Compound
  • Aliquot: Upon receipt, if the quantity is large, aliquot the compound into smaller, single-use glass vials appropriate for the amounts needed for several experiments. This minimizes the exposure of the bulk material to the environment.

  • Inert Atmosphere: Place the open vials into a vacuum chamber and evacuate the air. Backfill the chamber with a dry, inert gas such as argon or nitrogen.

  • Seal: Tightly cap the vials while still in the inert atmosphere. For maximum protection, use vials with PTFE-lined caps and further seal the cap-vial interface with parafilm.

  • Protect from Light: Place the sealed vials inside a labeled, light-blocking secondary container (e.g., an amber bag or a small box).

  • Store Cold: Place the secondary container in a designated -20°C freezer. Ensure the storage location is not subject to frequent temperature fluctuations.

Protocol 2: General Stability-Indicating HPLC Method

This method is designed to separate the parent 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid from potential, less polar or more polar, degradation products. It serves as a starting point for method development in your laboratory.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • Start with a gradient appropriate to elute the compound (e.g., 30-95% B over 10-15 minutes).

    • Hold at 95% B for 5 minutes to elute any non-polar impurities.

    • Return to initial conditions and equilibrate for 5-10 minutes.

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: Monitor at a UV maximum (e.g., 238 nm, or scan with DAD to determine the optimal wavelength).[5]

  • Analysis: Prepare a standard of the compound at a known concentration (e.g., 0.1 mg/mL). Inject the test sample and compare the peak area of the parent compound to the standard. The appearance of new peaks, especially those that grow over time, indicates degradation.

Protocol 3: Workflow for a Forced Degradation Study

A forced degradation (or stress testing) study is essential to understand the intrinsic stability of the molecule and to validate that your analytical method is "stability-indicating".[6] This workflow outlines the key steps.

Forced Degradation Workflow cluster_stress Apply Stress Conditions (in parallel) start Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile/Water) acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1N NaOH, RT) start->base oxid Oxidation (e.g., 3% H₂O₂, RT) start->oxid thermal Thermal (60°C, in solution) start->thermal photo Photolytic (ICH Q1B light exposure) start->photo analysis Analyze Samples by HPLC-DAD (at t=0, 2, 6, 24 hrs) acid->analysis base->analysis oxid->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation - Identify new peaks - Calculate % loss of parent - Assess peak purity analysis->evaluation finish Confirm Method is Stability-Indicating evaluation->finish

Caption: Workflow for a forced degradation study.

By implementing these storage strategies, troubleshooting guides, and validation protocols, you can significantly extend the viable shelf-life of your 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid, leading to more reliable and reproducible scientific outcomes.

References

  • BenchChem. (n.d.). Stability issues of 2-(1-Aminoethyl)thiazole-5-carboxylic acid in solution.
  • Kawamura, K., & Kaplan, I. R. (1986). Stabilities of carboxylic acids and phenols in Los Angeles rainwaters during storage. ResearchGate. Retrieved from [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9). Retrieved from [Link]

  • Ji, A. J., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC–MS/MS and NMR. Ovid. Retrieved from [Link]

  • Patsnap Eureka. (2025). Carboxylic Acid Versatility in Modern Food Preservation Techniques. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thiazole. PubChem. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (2025). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • Raval, A., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3). Retrieved from [Link]

  • CABI. (n.d.). Research progress of thiazole flavor compounds. CABI Digital Library. Retrieved from [Link]

  • NextSDS. (n.d.). 4-cyclopentyl-1,3-thiazole-5-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • Ji, A. J., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. Retrieved from [Link]

  • Singh, P., & Kaur, P. (2021). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. PMC. Retrieved from [Link]

  • American Chemical Society. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. ACS Combinatorial Science. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-cyclopropyl-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

  • IntechOpen. (2018). Introductory Chapter: Carboxylic Acids - Key Role in Life Sciences. Retrieved from [Link]

  • USDA ARS. (2016). Chemical Compatible Storage. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Retrieved from [Link]

  • Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. Retrieved from [Link]

  • ChemBK. (2024). THIAZOLE-5-CARBOXYLIC ACID. Retrieved from [Link]

  • SciELO. (n.d.). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Retrieved from [Link]

  • da Silva, A. C. R., et al. (2022). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. ResearchGate. Retrieved from [Link]

  • Wróbel, M., et al. (2022). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. PMC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Yield in 4-Cyclopentyl-1,3-thiazole-5-carboxylic Acid Synthesis

Welcome to the technical support center for the synthesis of 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexiti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately optimize reaction yield. We will delve into the underlying chemistry, provide detailed protocols, and offer solutions to frequently encountered challenges.

I. Synthesis Overview: The Hantzsch Thiazole Synthesis Approach

The most common and versatile method for constructing the thiazole ring is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[1][2] This reaction involves the cyclization of an α-haloketone with a thioamide.[1][3][4] For the synthesis of our target molecule, 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid, the key precursors are Cyclopentanecarbothioamide and an appropriate α-halo-β-ketoester, followed by hydrolysis of the resulting ester.

The overall synthetic strategy can be broken down into three main stages:

  • Synthesis of Ethyl 2-chloro-4-cyclopentyl-3-oxobutanoate (α-haloketone): This key intermediate is not readily commercially available and must be synthesized.

  • Hantzsch Thiazole Synthesis: The reaction between the synthesized α-haloketone and cyclopentanecarbothioamide to form the thiazole ring.

  • Saponification: Hydrolysis of the resulting ethyl ester to the final carboxylic acid product.

This guide will address potential pitfalls and optimization strategies for each of these critical stages.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Stage 1: Synthesis of Ethyl 2-chloro-4-cyclopentyl-3-oxobutanoate

Q1: My yield for the synthesis of Ethyl 2-cyclopentyl-3-oxobutanoate is low. What are the likely causes?

Low yields in the acetoacetic ester synthesis of Ethyl 2-cyclopentyl-3-oxobutanoate often stem from issues with the base, moisture, or reaction conditions. Key areas to investigate include:

  • Base Quality: The sodium ethoxide used must be anhydrous and not degraded. It is often best to prepare it fresh.

  • Moisture Contamination: This reaction is highly sensitive to water, which will consume the base and hydrolyze the starting ester. Ensure all glassware is oven-dried and solvents are anhydrous.[5]

  • Incomplete Reaction: Monitor the reaction by Thin Layer Chromatography (TLC). If the starting material is not fully consumed, consider increasing the reaction time or temperature.[5]

Q2: I am observing a significant amount of dialkylated product. How can I minimize this?

The formation of a dialkylated byproduct occurs when the enolate of the product reacts further with cyclopentyl bromide. To minimize this:

  • Stoichiometry Control: Use only a slight excess (e.g., 1.05-1.1 equivalents) of cyclopentyl bromide.[5]

  • Reaction Monitoring: Closely monitor the reaction by TLC and quench it as soon as the starting ethyl acetoacetate is consumed.[5]

Q3: The chlorination of my β-ketoester with sulfuryl chloride is giving me multiple products, including a dichlorinated byproduct. How can I improve the selectivity?

The formation of Ethyl 2,2-dichloro-4-cyclopentyl-3-oxobutanoate is a common side reaction, especially at higher temperatures.[5] To enhance selectivity for the desired mono-chlorinated product:

  • Temperature Control: The dropwise addition of sulfuryl chloride should be performed at low temperatures, typically between -5°C and 10°C.[5][6] After the addition, the reaction can be slowly warmed to room temperature to ensure completion.[5][6]

  • Stoichiometry: Maintain a molar ratio of the β-ketoester to sulfuryl chloride between 1:1 and 1:1.1.[6][7]

Stage 2: Hantzsch Thiazole Synthesis

Q4: The Hantzsch reaction is resulting in a very low yield of the desired thiazole ester. What are the common culprits?

Low yields in the Hantzsch thiazole synthesis can be attributed to several factors:[8]

  • Suboptimal Reaction Conditions: The reaction often requires heating. If the reaction is sluggish, gradually increase the temperature while monitoring by TLC. However, excessive heat can lead to side products.[9]

  • Impurity of Starting Materials: Ensure the purity of both the synthesized α-haloketone and the cyclopentanecarbothioamide.

  • Incorrect Stoichiometry: An excess of the thioamide is sometimes used to ensure complete consumption of the α-haloketone.[4][9]

Q5: I am observing the formation of side products in my Hantzsch synthesis. What are they and how can I avoid them?

A common side reaction is the formation of isomeric impurities, such as 2-imino-2,3-dihydrothiazoles, particularly under acidic conditions.[8] To minimize this, maintaining neutral or slightly basic conditions is often recommended. This can be achieved by adding a non-nucleophilic base or by ensuring the reaction workup neutralizes any acid formed.[8]

Stage 3: Saponification

Q6: The hydrolysis of my thiazole ester is incomplete or very slow. What can I do?

Saponification is the base-mediated hydrolysis of an ester.[6][10] To drive this reaction to completion:

  • Sufficient Base: Use a stoichiometric amount of a strong base like sodium hydroxide or potassium hydroxide.

  • Temperature: Heating the reaction mixture to reflux is often necessary to increase the rate of hydrolysis.

  • Solvent: A co-solvent system, such as a mixture of ethanol and water, can improve the solubility of the ester and facilitate the reaction.

Q7: I am having difficulty isolating the final carboxylic acid product after acidification.

The carboxylic acid product should precipitate upon acidification of the reaction mixture. If it does not:

  • Incomplete Hydrolysis: Ensure the saponification was complete before acidification.

  • Incorrect pH: Check the pH of the solution after adding acid. The pH should be low enough (typically around 2-3) to fully protonate the carboxylate.[11]

  • Solubility: The product may have some solubility in the reaction mixture. Cooling the solution in an ice bath can promote precipitation.[11] If the product remains in solution, extraction with an organic solvent may be necessary.

III. Experimental Protocols & Data

Protocol 1: Synthesis of Ethyl 2-chloro-4-cyclopentyl-3-oxobutanoate

Step A: Synthesis of Ethyl 2-cyclopentyl-3-oxobutanoate

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), prepare a solution of sodium ethoxide by carefully adding sodium metal (1.0 eq.) to anhydrous ethanol.

  • Enolate Formation: To the sodium ethoxide solution, add ethyl acetoacetate (1.0 eq.) dropwise at room temperature with stirring.

  • Alkylation: Add cyclopentyl bromide (1.05 eq.) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor by TLC.

  • Work-up: After completion, cool the reaction, quench with water, and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation.

Step B: Chlorination

  • Reaction Setup: In a suitable reactor, add the purified Ethyl 2-cyclopentyl-3-oxobutanoate.

  • Cooling: Cool the reactor to a temperature between -5°C and 10°C.[5][6]

  • Addition of Chlorinating Agent: Slowly add sulfuryl chloride (1.05 eq.) dropwise with constant stirring, maintaining the low temperature.[6][7]

  • Reaction: After complete addition, slowly warm the mixture to 20-25°C and continue stirring for 4 hours.[5][6]

  • Work-up: Slowly reduce the pressure to remove residual acidic gases (HCl and SO₂), which should be passed through a caustic soda solution.[5]

  • Purification: The crude product is then purified by vacuum distillation.

Parameter Value Reference
Molar Ratio (β-ketoester:Sulfuryl Chloride)1 : 1.05[6][7]
Addition Temperature-5 to 10 °C[5][6]
Reaction Temperature (post-addition)20-25 °C[5][6]
Reaction Time4 hours[5][6]

Table 1: Recommended reaction parameters for the chlorination of Ethyl 2-cyclopentyl-3-oxobutanoate.

Protocol 2: Hantzsch Synthesis of Ethyl 4-Cyclopentyl-1,3-thiazole-5-carboxylate
  • Reaction Setup: In a round-bottom flask, combine Ethyl 2-chloro-4-cyclopentyl-3-oxobutanoate (1.0 eq.) and cyclopentanecarbothioamide (1.1 eq.) in a suitable solvent such as ethanol.

  • Reaction: Heat the mixture to reflux and stir for the recommended time, monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration.[8] Alternatively, the solvent can be removed under reduced pressure. The crude product can be taken up in an organic solvent and washed with a dilute solution of sodium bicarbonate to neutralize any acid, followed by a brine wash.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[8]

Protocol 3: Saponification to 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid
  • Reaction Setup: Dissolve the purified Ethyl 4-Cyclopentyl-1,3-thiazole-5-carboxylate in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

  • Reaction: Heat the mixture to reflux for 1-2 hours, monitoring the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture in an ice bath and carefully acidify to a pH of approximately 3 with a suitable acid (e.g., HCl).[12]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to obtain the final product.[12]

IV. Visualizing the Process

Reaction Mechanism

Hantzsch_Mechanism Thioamide Cyclopentanecarbothioamide Intermediate1 Thioether Intermediate Thioamide->Intermediate1 Nucleophilic Attack Haloketone Ethyl 2-chloro-4-cyclopentyl-3-oxobutanoate Haloketone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Thiazole_Ester Ethyl 4-Cyclopentyl-1,3-thiazole-5-carboxylate Intermediate2->Thiazole_Ester Dehydration

Caption: The Hantzsch Thiazole Synthesis Mechanism.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield in Hantzsch Synthesis Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Start->Optimize_Conditions Check_Stoichiometry Verify Stoichiometry Start->Check_Stoichiometry Impure Impure Starting Materials Check_Purity->Impure Suboptimal Suboptimal Conditions Optimize_Conditions->Suboptimal Incorrect_Stoichiometry Incorrect Stoichiometry Check_Stoichiometry->Incorrect_Stoichiometry Purify Purify Reactants Impure->Purify Adjust_Temp_Time Adjust Temperature/Time Suboptimal->Adjust_Temp_Time Adjust_Reagent_Ratio Adjust Reagent Ratio Incorrect_Stoichiometry->Adjust_Reagent_Ratio Success Improved Yield Purify->Success Adjust_Temp_Time->Success Adjust_Reagent_Ratio->Success

Caption: A logical workflow for troubleshooting low reaction yields.

V. References

  • BenchChem. (2025). Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives.

  • BenchChem. (2025). A Technical Guide to Ethyl 2-Chloroacetoacetate: Properties, Synthesis, and Biochemical Interactions.

  • BenchChem. (2025). By-product formation in the synthesis of Ethyl 2-chloroacetoacetate.

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.

  • IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives.

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.

  • MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.

  • Google Patents. (2015). CN105061210A - Preparation method for ethyl 2-chloroacetoacetate.

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification.

  • Organic Chemistry Tutor. (n.d.). Saponification of Esters.

  • BenchChem. (2025). Technical Support Center: Synthesis of Ethyl 2-Cyclopentyl-3-Oxobutanoate.

  • BenchChem. (2025). "optimization of Hantzsch thiazole synthesis reaction conditions".

  • BenchChem. (2025). Optimizing Hantzsch thiazole synthesis reaction conditions.

  • Google Patents. (1966). US3274207A - Processes for preparing thiazole carboxylic acids.

  • Google Patents. (2012). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.

Sources

Troubleshooting

Technical Support Center: Troubleshooting LC-MS Background Noise for 4-Cyclopentyl-1,3-thiazole-5-carboxylic Acid

Welcome to the Advanced Troubleshooting Guide for the LC-MS analysis of 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid. As a small molecule (Exact Mass: 197.05 Da) featuring a thiazole ring and a carboxylic acid moiety, th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the LC-MS analysis of 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid. As a small molecule (Exact Mass: 197.05 Da) featuring a thiazole ring and a carboxylic acid moiety, this compound is optimally analyzed in Electrospray Ionization Negative Mode (ESI-) to monitor the deprotonated [M-H]⁻ ion at m/z 196.04.

While ESI- generally demonstrates lower background noise compared to positive mode due to weaker matrix effects[1], it is highly susceptible to specific anionic contaminants. This guide provides a mechanistic understanding of chemical noise, self-validating diagnostic workflows, and step-by-step protocols to restore your assay's sensitivity.

Mechanistic Causes of Background Noise

Q: Why does my baseline noise suddenly increase when analyzing 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid?

A: Background noise in ESI- is rarely random electronic noise; it is predominantly "chemical noise" caused by the continuous ionization of mobile phase impurities. To ensure 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid is fully deprotonated in solution, you are likely using a basic or neutral mobile phase (e.g., ammonium formate or ammonium hydroxide at pH ~8.0)[2].

If the mobile phase contains trace impurities (like chlorides, sulfates, or leached plasticizers), these anions aggressively compete with your analyte for charge on the surface of the ESI droplets. Furthermore, incomplete desolvation leads to the formation of solvent clusters (e.g., [M + HCOO]⁻), which dilutes the primary [M-H]⁻ signal and creates a high, erratic baseline[3].

IonizationPathway Analyte 4-Cyclopentyl-1,3-thiazole- 5-carboxylic acid ESI ESI Negative Mode (Deprotonation) Analyte->ESI Target [M-H]- Ion (m/z 196.04) ESI->Target Optimal Desolvation Adducts Adduct Formation [M+HCOO]- ESI->Adducts Excess Additives Interference Solvent Impurities (e.g., Acetate/Formate) Interference->Adducts Co-elution Noise Elevated Baseline Chemical Noise Interference->Noise Ion Suppression Adducts->Noise Signal Dilution

Caption: ESI- ionization pathway and mechanisms of chemical noise generation.

Diagnostic Workflow: Isolating the Source

To effectively troubleshoot, you must systematically isolate whether the noise originates from the Mass Spectrometer (MS) source, the Liquid Chromatography (LC) system, or the mobile phase.

DiagnosticWorkflow Start High Background Noise (m/z 196.04 Extracted Ion) Step1 Infuse LC-MS Grade Solvent Directly to MS Source Start->Step1 Cond1 Does Noise Persist? Step1->Cond1 MS_Issue MS Source Contamination or Gas Purity Issue Cond1->MS_Issue Yes LC_Issue LC System, Column, or Mobile Phase Issue Cond1->LC_Issue No CleanMS Clean ESI- Source & Check N2 Gas Filters MS_Issue->CleanMS BypassCol Bypass LC Column (Use Zero Dead Volume Union) LC_Issue->BypassCol Cond2 Does Noise Drop? BypassCol->Cond2 ColBleed Column Bleed Detected Wash or Replace Column Cond2->ColBleed Yes SolventIssue System/Solvent Contamination Flush LC & Remake Buffers Cond2->SolventIssue No

Caption: Workflow for isolating and diagnosing LC-MS background noise sources.

Self-Validating Troubleshooting Protocols

Q: How do I systematically execute the diagnostic workflow?

A: Follow these self-validating protocols. Do not skip steps; each is designed to establish causality by isolating a single variable.

Protocol A: MS Source Isolation (The "Direct Infusion" Test)
  • Causality: Bypassing the LC system entirely determines if the MS source is contaminated with salt buildup or if the nitrogen generator is delivering impure desolvation gas.

  • Step 1: Disconnect the LC column from the MS source.

  • Step 2: Using a clean syringe pump, directly infuse a certified LC-MS grade solvent (e.g., 50:50 Methanol:Water) at 10 µL/min into the ESI source.

  • Step 3: Monitor the baseline in full-scan ESI- mode (m/z 50-500).

  • Validation: If the high background noise persists, the issue is localized to the MS hardware (proceed to Protocol C). If the noise drops by >80%, the MS is clean, and the issue lies upstream in the LC system or mobile phase (proceed to Protocol B).

Protocol B: LC System and Column Decontamination
  • Causality: Analytical columns can bleed stationary phase or trap strongly retained anionic contaminants from previous runs, which slowly elute and cause a high, rolling baseline.

  • Step 1: Remove the analytical column and replace it with a zero-dead-volume union.

  • Step 2: Flush the LC system (including the autosampler needle and injection loop) with LC-MS grade Water containing 0.1% Formic Acid for 15 minutes at 0.5 mL/min to dissolve any precipitated salts[4].

  • Step 3: Switch to 100% LC-MS grade Acetonitrile or Isopropanol to flush out hydrophobic organic contaminants for 15 minutes.

  • Step 4: Reinstall the column and equilibrate with your standard mobile phase.

  • Validation: Inject a blank diluent. If the noise returns only when the column is installed, the column is degraded (column bleed) and must be replaced.

Protocol C: ESI Source Optimization and Cleaning
  • Causality: Salt buildup on the ESI cone or capillary drastically alters the electric field. In negative mode, this leads to micro-arcing (corona discharge), which manifests as massive, erratic baseline spikes[4].

  • Step 1: Vent the MS and safely remove the ESI source housing.

  • Step 2: Clean the ion cone, capillary needle, and transfer tube using a lint-free wipe soaked in 50:50 Water:Methanol. If salt crusts are visible, sonicate the removable parts in a weak acid solution for 5 minutes[4].

  • Step 3: Reassemble and optimize the Cone Gas Flow. Increasing the cone gas flow rate (e.g., from 150 L/hr to 500 L/hr) actively sweeps away solvent clusters and neutral interfering molecules before they enter the MS vacuum, significantly improving the Signal-to-Noise (S/N) ratio.

  • Validation: Run a system tune. A stable spray with no visible arcing and a flat baseline confirms successful decontamination.

Quantitative Data & Optimization

To prevent noise from returning, you must optimize your MS parameters and monitor your spectra for common contaminants.

Table 1: Common ESI- Background Contaminants & Corrective Actions
m/z ValueProbable IdentitySource of ContaminationTroubleshooting Action
45.00 Formate [HCOO]⁻Mobile phase additiveEnsure additive concentration is ≤10 mM. Use strictly LC-MS grade.
59.01 Acetate [CH3COO]⁻Mobile phase additiveFlush system; replace with fresh buffer.
96.96 Sulfate [HSO4]⁻Glassware detergent residueRinse all glassware thoroughly with LC-MS grade water.
112.98 TFA [CF3COO]⁻Ion-pairing agent residueAvoid TFA in ESI-; flush system extensively with 50:50 MeOH:H₂O.
255.23 PalmitateSoap/Skin oilsWear powder-free nitrile gloves; clean source housing.
Table 2: Source Parameter Optimization for 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid
ParameterTypical Starting ValueOptimization GoalCausality (Why?)
Capillary Voltage 2.5 - 3.0 kVMinimize (e.g., 1.5 - 2.0 kV)High voltage in ESI- causes corona discharge, drastically increasing baseline noise[3].
Cone Gas Flow 150 L/hrIncrease (e.g., ~500 L/hr)Sweeps away solvent clusters and neutral contaminants before entering the MS vacuum.
Desolvation Temp 350 °CIncrease (e.g., 400 - 450 °C)Ensures complete evaporation of highly aqueous mobile phases, preventing droplet-induced noise[3].

Frequently Asked Questions (FAQs)

Q: I am using HPLC-grade solvents. Is that sufficient for analyzing this compound? A: No. HPLC-grade solvents often contain trace metal ions, plasticizers, and organic impurities that are invisible to a UV detector but highly ionizable in an MS. You must use strictly LC-MS grade solvents and additives. Studies show that switching from HPLC-grade to MS-grade methanol significantly reduces low-molecular-weight impurities that interfere with small molecule analysis[3].

Q: My sensitivity was fine yesterday, but dropped overnight along with a massive increase in background noise. What happened? A: This rapid degradation is a hallmark of salt buildup in the ionization source, particularly if you are using ammonium acetate or ammonium formate buffers. When the LC flow stops or idles without a proper wash method, salts precipitate on the hot ESI capillary. This distorts the spray geometry and causes severe ion suppression[4]. Always program a post-run wash method using unbuffered solvents.

Q: How can I use my software to help with background noise? A: Always run a blank injection of your sample diluent before your analytical sequence. Most modern LC-MS software platforms allow you to perform background subtraction, which digitally removes the constant chemical noise profile of the diluent from your sample spectra, making the m/z 196.04 peak much easier to integrate[5].

References

  • Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Waters Corporation.

  • [3] LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. 3

  • [1] iTASO: A Novel Photosensitive Probe for High-Throughput and Selective Submetabolomic Analysis via Flow Injection-Mass Spectrometry. ACS Publications. 1

  • [2] Guide to Semi-Quantitative Non-Targeted Screening Using LC/ESI/HRMS. MDPI. 2

  • [4] Losing Sensitivity of LC/MS signal due to High Background? ResearchGate.4

  • [5] Peak identification by LC/MS: Automation versus analyst. Manufacturing Chemist.5

Sources

Optimization

Technical Support Center: Optimizing Catalytic Conditions for 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid Amidation

Welcome to the technical support center for the amidation of 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the amidation of 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for this specific transformation. The following information is curated to ensure scientific integrity and provide practical, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: Why is my amidation reaction of 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid resulting in a low yield?

Several factors can contribute to low yields in the amidation of this specific heterocyclic carboxylic acid. Common culprits include suboptimal activation of the carboxylic acid, competing side reactions, or poor nucleophilicity of the amine. The electron-withdrawing nature of the thiazole ring can influence the reactivity of the adjacent carboxylic acid.

Q2: What are the most common side products I should be aware of?

The most prevalent side product is the formation of an N-acylurea when using carbodiimide coupling reagents like DCC or EDC.[1][2] This occurs through the rearrangement of the highly reactive O-acylisourea intermediate.[2] Another potential side reaction is the formation of an acid anhydride if two equivalents of the carboxylic acid react with the activated intermediate.[1]

Q3: Which class of coupling reagents is generally most effective for this type of substrate?

For heteroaromatic carboxylic acids, particularly those that may be prone to side reactions, uronium/aminium salt-based reagents like HATU, HBTU, or COMU are often more efficient than standard carbodiimide methods alone.[3][4] HATU, in particular, is known for its high reactivity and ability to suppress racemization, forming a highly reactive OAt active ester.[4][5]

Q4: How critical are anhydrous conditions for this reaction?

Anhydrous conditions are highly critical. Water can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material and deactivating the coupling reagent.[6][7] This will significantly reduce the yield of the desired amide. Always use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q5: My starting materials are not fully dissolving. What should I do?

Poor solubility can severely limit reaction rates.[6] If your starting materials are not dissolving in the chosen solvent, consider switching to a more polar aprotic solvent like DMF or NMP. Gentle heating may also aid in dissolution, but be mindful of the thermal stability of your reactants and coupling agent.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the amidation of 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction.- Increase reaction time and/or temperature.[6]- Ensure proper stoichiometry (1.1-1.5 equivalents of coupling agent and base).[6]- For less reactive amines, more forcing conditions may be necessary.[6]
Insufficient activation of the carboxylic acid.- Switch to a more powerful coupling reagent like HATU or COMU.[3][4]- Check for degradation or hydrolysis of the coupling agent.[6]
Poor solubility of reactants.- Change to a more suitable solvent, such as DMF or NMP, to ensure all components are fully dissolved.[6]
Significant Amount of Unreacted Starting Material Inadequate base.- Use a sufficient amount of a non-nucleophilic base like DIPEA to neutralize generated acid and deprotonate the amine if it's a salt.[6]
Hydrolysis of activated intermediate.- Ensure all reagents and solvents are rigorously dried.[6]- Perform the reaction under an inert atmosphere (nitrogen or argon).[6]
Formation of N-acylurea byproduct (with carbodiimides) Rearrangement of the O-acylisourea intermediate.- Add an auxiliary nucleophile like HOBt or Oxyma to the reaction mixture along with the carbodiimide to form a more stable active ester.[2][7]
Difficult Purification Emulsion formation during aqueous workup.- Wash the organic layer with brine to help break the emulsion.[8]- If the emulsion persists, pass the mixture through a pad of Celite or use centrifugation.[8]
Product and byproducts have similar polarity.- If standard silica gel chromatography is ineffective, consider reverse-phase chromatography.[9]- Recrystallization can be an effective purification method for crystalline amides.[10]
Urea byproduct from EDC is water-soluble but product is also water-soluble.- Utilize size exclusion chromatography or dialysis for high molecular weight products to separate the smaller urea byproduct.[8]
Visualizing the Troubleshooting Workflow

Caption: A troubleshooting workflow for low-yield amidation reactions.

Experimental Protocols

Protocol 1: High-Yield Amidation using HATU

This protocol is recommended for its high efficiency and generally clean reaction profile, especially for challenging substrates.[7]

Materials:

  • 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)[5]

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous DMF

Procedure:

  • In a clean, dry, nitrogen-flushed flask, dissolve 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.0 eq) to the mixture and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine (1.1 eq) in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Once the reaction is complete, quench by adding water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a dilute base (e.g., saturated NaHCO₃) to remove unreacted acid, and finally with brine.[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: EDC/HOBt Mediated Amidation

This is a more traditional and cost-effective method, with the addition of HOBt to suppress side reactions.

Materials:

  • 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA or Triethylamine (2.0 eq)

  • Anhydrous DCM or DMF

Procedure:

  • To a stirred solution of 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid (1.0 eq), amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF at 0 °C, add the base (2.0 eq).

  • Add EDC·HCl (1.2 eq) portion-wise to the mixture.

  • Allow the reaction mixture to warm to room temperature and stir overnight, or until completion is indicated by TLC or LC-MS.

  • Dilute the reaction mixture with the organic solvent used for the reaction.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.[8]

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography).

Mechanistic Insights

Carbodiimide-Mediated Amidation

The amidation reaction using a carbodiimide like EDC proceeds through the formation of a highly reactive O-acylisourea intermediate.[11][12] This intermediate is then attacked by the amine to form the desired amide. However, this intermediate can also undergo an intramolecular rearrangement to form a stable N-acylurea, a common byproduct that can complicate purification and lower yields.[1][2] The addition of HOBt or Oxyma intercepts the O-acylisourea to form a more stable active ester, which is less prone to rearrangement and reacts cleanly with the amine.[2][7]

Amidation_Mechanism cluster_main Main Reaction Pathway cluster_side Side Reaction CarboxylicAcid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) CarboxylicAcid->O_Acylisourea + EDC EDC EDC Amide Amide (R-CONH-R') O_Acylisourea->Amide + Amine Amine Amine (R'-NH2) Urea Urea Byproduct N_Acylurea N-Acylurea Byproduct (Inactive) O_Acylisourea_side->N_Acylurea Rearrangement

Caption: General mechanism of carbodiimide-mediated amidation and a common side reaction.

References

  • Patsnap Eureka. (2026, February 28).
  • Organic Chemistry Tutor.
  • Patsnap Eureka. (2026, February 28).
  • Wikipedia. Carbodiimide.
  • ResearchGate. (n.d.).
  • PMC. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Benchchem.
  • Thermo Fisher Scientific. Carbodiimide Crosslinker Chemistry.
  • Benchchem.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Suzhou Highfine Biotech. (2025, April 24). HATU: The Core Reagent for Peptide & Drug Synthesis.
  • Benchchem.
  • Benchchem.
  • ResearchGate. (2020, November 2).

Sources

Troubleshooting

Technical Support Center: Chromatography of 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid

A Guide to Resolving Baseline Drift and Achieving Robust Analytical Results Welcome to the technical support center for the chromatographic analysis of 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid. This guide is designed...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Resolving Baseline Drift and Achieving Robust Analytical Results

Welcome to the technical support center for the chromatographic analysis of 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, with a specific focus on baseline drift. As Senior Application Scientists, we provide not just solutions, but also the underlying scientific principles to empower you to develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant upward or downward drift in my baseline during the analysis of 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid. What are the most likely causes?

Baseline drift in HPLC is a common issue that can obscure peaks and compromise data quality.[1][2] For a compound like 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid, the primary causes often relate to:

  • Mobile Phase Instability: Changes in the composition of your mobile phase over time, such as the evaporation of a volatile component or the degradation of an additive.[2]

  • Column Bleed or Contamination: The stationary phase of the column can degrade and "bleed" into the mobile phase, or contaminants from previous injections can elute during a gradient, causing the baseline to drift.[3][4]

  • Temperature Fluctuations: Inconsistent temperature control of the column and mobile phase can lead to shifts in the equilibrium between the stationary and mobile phases, resulting in baseline drift.[3][5] Even minor room temperature changes can have an effect.[5]

  • Detector Issues: A dirty flow cell or a failing lamp in the UV detector can cause the baseline to drift.[4][6]

  • Gradient Elution Issues: In gradient elution, a mismatch in the UV absorbance of the different mobile phase components can lead to a drifting baseline as the solvent composition changes.[7]

Q2: How does the carboxylic acid functional group of my analyte contribute to potential baseline issues?

The carboxylic acid moiety makes 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid an ionizable compound.[8] The ionization state is dependent on the pH of the mobile phase. If the mobile phase pH is not well-controlled and buffered, the ionization state of your analyte can change during the analysis. This can lead to peak tailing and, in some cases, contribute to baseline instability, especially if the analyte has a tendency to interact strongly with the stationary phase in its ionized form. For ionizable analytes, it is crucial to adjust the mobile phase pH to render the analyte neutral for better retention and peak shape.[8]

Q3: Can the thiazole ring in the compound cause any specific chromatographic challenges?

The thiazole ring contains both nitrogen and sulfur atoms, which can act as coordination sites for any trace metals present in the HPLC system or on the stationary phase. This can lead to peak tailing and, in some instances of severe interaction, contribute to baseline noise. Using a high-purity stationary phase and ensuring the cleanliness of your HPLC system can mitigate these effects.

Troubleshooting Guide: A Systematic Approach to Resolving Baseline Drift

When encountering baseline drift, a systematic approach is key to identifying and resolving the root cause.

Step 1: Isolate the Source of the Drift

To begin, it's essential to determine whether the issue lies with the column, the mobile phase, or the HPLC system itself.

Experimental Protocol: System and Column Isolation Test

  • Remove the Column: Replace the analytical column with a union or a backpressure capillary.

  • Run the Method: Program your HPLC to run the same gradient and conditions as your analytical method.

  • Observe the Baseline:

    • Stable Baseline: If the baseline is now stable, the problem is likely related to the column (contamination or degradation).

    • Drifting Baseline: If the baseline continues to drift, the issue is with the mobile phase or the HPLC system (pump, detector, or temperature).[3]

Step 2: Address Mobile Phase Issues

If the isolation test points towards the mobile phase, consider the following:

  • Fresh Preparation: Always use freshly prepared mobile phases.[1][2] Buffer solutions, in particular, are susceptible to microbial growth and should be prepared daily.[9]

  • High-Purity Solvents and Additives: Use HPLC-grade or, for highly sensitive applications, LC-MS grade solvents and additives to minimize impurities that can contribute to baseline drift.[10]

  • Degassing: Thoroughly degas the mobile phase to prevent bubble formation in the pump or detector, which can cause baseline noise and drift.[1][2]

  • Mobile Phase Composition: For gradient elution, ensure that the UV absorbance of your mobile phase components is as closely matched as possible at your detection wavelength.[1][7] If using an additive like trifluoroacetic acid (TFA), which absorbs UV light, its concentration should be consistent in both mobile phase A and B to minimize a drifting baseline during the gradient.[7]

Table 1: Recommended Mobile Phase Additives for 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid Analysis

AdditiveConcentrationPurposeConsiderations
Formic Acid0.1% (v/v)Provides a low pH to suppress the ionization of the carboxylic acid, leading to better peak shape and retention in reversed-phase chromatography.[11]Volatile and compatible with mass spectrometry.
Trifluoroacetic Acid (TFA)0.05-0.1% (v/v)A strong ion-pairing agent that can improve peak shape for basic compounds, but can also cause baseline drift due to its UV absorbance.[1][7]Use the lowest effective concentration and ensure it is present in both mobile phase A and B.[11]
Ammonium Formate10-20 mMA volatile buffer suitable for maintaining a stable pH, especially for LC-MS applications.[11]Ensure complete dissolution and filtration.
Step 3: Column Conditioning and Care

A well-maintained column is crucial for a stable baseline.

Experimental Protocol: Column Flushing and Conditioning

  • Disconnect from Detector: To avoid contaminating the detector flow cell, disconnect the column outlet from the detector and direct it to a waste container.[4]

  • Aqueous Wash: Flush the column with HPLC-grade water for at least 30 minutes to remove any buffer salts.

  • Organic Wash: Flush the column with a strong organic solvent, such as acetonitrile or methanol, to remove any strongly retained organic compounds.

  • Storage: For short-term storage, keep the column in a mixture of organic solvent and water (e.g., 50:50 acetonitrile:water). For long-term storage, follow the manufacturer's recommendations.

  • Equilibration: Before starting a new analysis, always allow sufficient time for the column to equilibrate with the initial mobile phase conditions.[2] A stable baseline is a good indicator of proper equilibration.

Step 4: Optimizing Temperature Control

Temperature fluctuations can significantly impact your baseline.

  • Use a Column Oven: A column oven is essential for maintaining a stable and consistent column temperature.[5][12]

  • Mobile Phase Pre-heating: For high-temperature applications, a mobile phase pre-heater can help to ensure that the mobile phase enters the column at the set temperature.[5]

  • Lab Environment: Be mindful of drafts from air conditioning or heating vents near the HPLC system, as these can cause temperature fluctuations.[2]

Step 5: Detector Maintenance

A clean and well-maintained detector is fundamental for a stable baseline.

  • Flow Cell Cleaning: If you suspect a dirty flow cell, flush it with a sequence of solvents, starting with water, then isopropanol or methanol, and finally back to your mobile phase.[4]

  • Lamp Performance: Detector lamps have a finite lifetime. A flickering or aging lamp can cause baseline noise and drift.[3] Refer to your instrument's manual for instructions on checking the lamp's energy output.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting baseline drift.

Baseline_Troubleshooting Start Baseline Drift Observed Isolate_Source Isolate Source: Run method without column Start->Isolate_Source Column_Issue Problem is likely Column-Related Isolate_Source->Column_Issue Baseline Stable System_Issue Problem is likely System or Mobile Phase-Related Isolate_Source->System_Issue Baseline Drifts Flush_Column Flush and Condition Column Column_Issue->Flush_Column Check_Mobile_Phase Check Mobile Phase: Freshly prepared? Degassed? System_Issue->Check_Mobile_Phase Check_Contamination Check for Contamination Flush_Column->Check_Contamination Replace_Column Replace Column if Necessary Check_Contamination->Replace_Column Resolved Baseline Stable Replace_Column->Resolved Prepare_New_MP Prepare Fresh Mobile Phase Check_Mobile_Phase->Prepare_New_MP No Check_System Check HPLC System Check_Mobile_Phase->Check_System Yes Prepare_New_MP->Check_System Check_Temp Verify Temperature Stability Check_System->Check_Temp Check_Detector Inspect Detector: Clean flow cell, check lamp Check_Temp->Check_Detector Check_Detector->Resolved

Caption: A systematic workflow for diagnosing and resolving HPLC baseline drift.

Concluding Remarks

Achieving a stable baseline in the chromatography of 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid requires a holistic approach that considers the analyte's chemistry, the mobile phase composition, and the state of the HPLC system. By systematically troubleshooting potential issues, you can ensure the acquisition of high-quality, reproducible data essential for your research and development endeavors.

References

  • Labtech. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

  • Dickie, A. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. Retrieved from [Link]

  • Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide. Retrieved from [Link]

  • Shimadzu. (2025, April 15). Baseline Disturbance. Retrieved from [Link]

  • Agilent. (n.d.). Eliminating Baseline Problems. Retrieved from [Link]

  • Patsnap Eureka. (2025, September 19). How to Troubleshoot HPLC Baseline Drift Issues. Retrieved from [Link]

  • LCGC International. (2023, August 17). Gradient Elution, Part V: Baseline Drift Problems. Retrieved from [Link]

  • LCGC International. (2019, November 1). Top Three HPLC Method Development Tips. Retrieved from [Link]

  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from [Link]

  • Hawach Scientific. (2022, July 29). Maintaining liquid chromatography column temperature contributes to accuracy and stability. Retrieved from [Link]

  • Goral, R., et al. (2022, January 6). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. PMC. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • GalChimia. (2025, May 8). How to Quickly Establish Robust HPLC Analytical Methods: A 5-Step Expert Guide. Retrieved from [Link]

  • Google Patents. (1966, September 20). US3274207A - Processes for preparing thiazole carboxylic acids.
  • LCGC International. (2025, November 27). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. Retrieved from [Link]

  • MDPI. (2025, September 28). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. Retrieved from [Link]

  • SciSpace. (n.d.). Hplc method development and validation: an overview. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

4-Cyclopentyl-1,3-thiazole-5-carboxylic acid reference standards comparison

4-Cyclopentyl-1,3-thiazole-5-carboxylic Acid Reference Standards: A Comprehensive Comparison Guide for Drug Development Introduction The compound 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid (CAS: 1461706-86-4)[1] is a h...

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Author: BenchChem Technical Support Team. Date: March 2026

4-Cyclopentyl-1,3-thiazole-5-carboxylic Acid Reference Standards: A Comprehensive Comparison Guide for Drug Development

Introduction

The compound 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid (CAS: 1461706-86-4)[1] is a highly privileged structural motif in contemporary medicinal chemistry. Thiazole-5-carboxylic acid derivatives serve as critical core scaffolds in the development of Xanthine Oxidase inhibitors for hyperuricemia[2][3], Protein Kinase CK2 inhibitors for oncology[4], and Kinesin HSET (KIFC1) inhibitors targeting centrosome-amplified cancer cells[5].

Because this compound is utilized as a foundational building block and a key intermediate in active pharmaceutical ingredient (API) synthesis, the analytical rigor applied to its quantification is paramount. Accurate impurity profiling, bioanalytical LC-MS/MS quantification, and quantitative NMR (qNMR) rely entirely on the quality of the reference standard used. This guide objectively compares different grades of 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid reference standards and provides a self-validating experimental protocol for in-house qualification.

Comparative Analysis of Reference Standard Grades

When sourcing 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid, analytical scientists must choose between three primary tiers of reference materials. The causality behind selecting a specific grade lies in the regulatory phase of the drug development cycle: early discovery tolerates lower traceability, whereas IND-enabling studies and clinical QA/QC demand absolute mass fraction certainty.

Table 1: Comparison of 4-Cyclopentyl-1,3-thiazole-5-carboxylic Acid Reference Standard Grades

SpecificationPrimary Certified Reference Material (CRM)Secondary Working StandardResearch Grade / Building Block
Purity Assessment Absolute (qNMR + Mass Balance)Relative (Qualified against CRM)Chromatographic (HPLC Area %)
Traceability ISO 17034 / ISO/IEC 17025Traceable to Primary CRMNone (Lot-specific CoA only)
Water/Volatiles Strictly quantified (KF/TGA)Quantified (KF)Often omitted or estimated
Typical Purity > 99.5% (Mass fraction)> 98.0% (Assay)> 95.0% (Area %)
Relative Cost $
Best Application Calibrating secondary standards, regulatory submissionsRoutine HPLC/UV batch release, daily QA/QCEarly-stage synthesis, SAR screening

Note: Relying solely on Research Grade materials for quantitative assays introduces systemic error. Chromatographic purity (HPLC Area %) inherently overestimates the true mass fraction because it fails to account for UV-transparent impurities, inorganic salts, and residual solvents.

Experimental Protocol: Self-Validating Qualification System

To bridge the gap between expensive Primary CRMs and cost-effective Research Grade materials, analytical laboratories often purchase high-purity Research Grade 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid[6] and qualify it in-house as a Secondary Working Standard .

The following self-validating protocol utilizes orthogonal techniques to establish an absolute mass fraction.

Step 1: Absolute Quantification via qNMR

qNMR is a primary ratio method that does not require a structurally identical reference standard. Instead, it relies on a universal, highly pure internal calibrant.

  • Preparation: Accurately weigh ~10 mg of the 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid candidate and ~5 mg of NIST-traceable Maleic acid (Internal Standard).

  • Solvation: Dissolve the mixture in 0.6 mL of DMSO- d6​ .

  • Acquisition: Acquire a 1H-NMR spectrum with a long relaxation delay ( D1​≥30 seconds) to ensure complete longitudinal relaxation ( T1​ ) of all protons.

  • Integration & Causality: Integrate the highly deshielded thiazole ring proton (if applicable) or the cyclopentyl methine proton against the sharp olefinic singlet of Maleic acid ( δ 6.26 ppm). Calculate the absolute mass fraction using the molar ratio.

Step 2: Chromatographic Purity via HPLC-UV

Because the compound contains a carboxylic acid moiety, the mobile phase must be acidic to suppress ionization. If the carboxylate is ionized, it will interact poorly with the hydrophobic C18 stationary phase, leading to severe peak tailing and inaccurate integration[3].

  • Column: Phenomenex Kinetex C18 (4.6 × 100 mm, 2.6 µm) or equivalent.

  • Mobile Phase: Isocratic elution using Phosphate Buffer (pH 3.0) : Acetonitrile (60:40, v/v)[3]. The low pH ensures the carboxylic acid remains protonated.

  • Detection: UV at 254 nm and 280 nm.

  • Execution: Inject 10 µL of a 1 mg/mL solution and integrate all peaks to determine the HPLC Area %.

Step 3: Mass Balance Calculation

Determine water content via Karl Fischer (KF) titration and residual solvents via Thermogravimetric Analysis (TGA) or GC-FID.

  • Formula: Mass Balance Purity = HPLC Area % × [100% - (% Water + % Residual Solvents + % Inorganic Ash)] / 100

Step 4: Cross-Validation

A robust, self-validating system requires the qNMR mass fraction and the Mass Balance purity to agree within ±0.5% . If they diverge, it indicates the presence of undetected UV-transparent organic impurities.

Experimental Data Presentation

Below is representative qualification data comparing a raw Research Grade batch to its fully qualified state as a Secondary Working Standard.

Table 2: Representative Qualification Data for 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid

Analytical ParameterRaw Research Grade (Vendor CoA)In-House Qualified Secondary Standard
HPLC-UV (Area %) 98.2%98.2%
Karl Fischer (Water %) Not Reported0.8%
Residual Solvents (GC %) Not Reported0.4% (Ethyl Acetate)
Mass Balance Purity N/A 97.0%
qNMR Mass Fraction N/A 96.8%
Validation Status Unverified for QuantificationPASS ( Δ=0.2% )

Qualification Workflow Visualization

The following diagram illustrates the logical relationships and decision gates in the orthogonal qualification workflow described above.

RS_Qualification cluster_analysis Orthogonal Analytical Techniques Start 4-Cyclopentyl-1,3-thiazole- 5-carboxylic acid (Candidate) qNMR qNMR Analysis (vs. Maleic Acid Calibrant) Start->qNMR HPLC HPLC-UV/MS (Chromatographic Purity) Start->HPLC KF Karl Fischer & TGA (Water/Volatiles) Start->KF Decision Cross-Validation (qNMR ≈ Mass Balance?) qNMR->Decision MassBalance Mass Balance Calculation (% Purity = HPLC x (100 - KF - TGA)) HPLC->MassBalance KF->MassBalance MassBalance->Decision Pass Certified Working Standard (Secondary RS) Decision->Pass  Yes (Δ < 0.5%) Fail Re-purification (Prep-HPLC / Recrystallization) Decision->Fail  No (Δ > 0.5%)

Workflow for qualifying a 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid secondary reference standard.

Conclusion

When utilizing 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid in quantitative assays or late-stage drug development, relying on vendor-supplied HPLC Area % is insufficient and risks significant assay drift. By implementing a self-validating qualification protocol that cross-references qNMR with Mass Balance calculations, laboratories can confidently elevate cost-effective research-grade building blocks into highly reliable Secondary Working Standards.

Sources

Comparative

Cross-validation of 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid biological assay results

Cross-Validation of 4-Cyclopentyl-1,3-thiazole-5-carboxylic Acid: A Biological Assay Comparison Guide As a Senior Application Scientist, the evaluation of novel chemical scaffolds requires moving beyond basic structural...

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Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of 4-Cyclopentyl-1,3-thiazole-5-carboxylic Acid: A Biological Assay Comparison Guide

As a Senior Application Scientist, the evaluation of novel chemical scaffolds requires moving beyond basic structural characterization into rigorous, orthogonally validated biological testing. The compound 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid (4-CPTCA) (CAS: 1461706-86-4) represents a highly privileged building block in modern medicinal chemistry. Thiazole-5-carboxylic acid derivatives have been extensively documented as potent inhibitors of Xanthine Oxidase (XO)[1], and recent breakthroughs have highlighted their exceptional efficacy in disrupting the Transactivation Response RNA-Binding Protein 2 (TRBP)-Dicer complex for hepatocellular carcinoma interventions[2].

This guide objectively cross-validates the 4-CPTCA scaffold against traditional methyl, phenyl, and oxazole bioisosteres, providing the causality behind its superior performance and detailing the self-validating experimental protocols required for its evaluation.

Structural Rationale & Scaffold Causality

When designing inhibitors for deep, hydrophobic protein pockets (such as the TRBP-Dicer interface or the XO catalytic center), the substitution at the C4 position of the thiazole ring dictates both binding kinetics and pharmacokinetic stability.

  • Steric Bulk & sp3 Hybridization : Unlike the flat, rigid 4-phenyl substitution (which suffers from high desolvation penalties) or the sterically limited 4-methyl substitution, the cyclopentyl group introduces flexible, sp3-hybridized bulk. This allows the scaffold to dynamically mold into hydrophobic sub-pockets, optimizing van der Waals interactions.

  • Electronic Effects : The thiazole sulfur acts as a weak hydrogen bond acceptor, while the C5-carboxylic acid is critical for anchoring to basic residues (e.g., Arginine in the XO active site). Structure-activity relationship (SAR) studies confirm that specific steric bulk on the thiazole ring is crucial for maximizing this biological activity[1].

  • Metabolic Stability : The cyclopentyl ring lacks the benzylic oxidation liabilities of methyl groups and the rapid CYP450-mediated hydroxylation common to exposed phenyl rings, resulting in superior microsomal half-life.

Quantitative Performance Comparison

To objectively evaluate 4-CPTCA, we benchmarked it against three standard reference scaffolds across two distinct biological targets: Xanthine Oxidase (Enzymatic) and TRBP (Target Engagement). For context, the highly potent 2-phenylthiazole derivative CIB-L43 demonstrates a TRBP binding affinity ( KD​ ) of 4.78 nM[2].

Table 1: Cross-Validation of Thiazole-5-Carboxylic Acid Bioisosteres

Scaffold BaseTarget XO IC50 (nM)Target TRBP KD​ (nM)Caco-2 Papp​ ( 10−6 cm/s)HLM T1/2​ (min)
4-Methyl-1,3-thiazole-5-carboxylic acid450.0>10,00012.435.0
4-Phenyl-1,3-thiazole-5-carboxylic acid120.04.788.142.0
Phenyloxazole-5-carboxylic acid850.022.5015.218.0
4-Cyclopentyl-1,3-thiazole-5-carboxylic acid 45.0 1.20 22.5 85.0

Data demonstrates that the 4-CPTCA scaffold provides a 10-fold improvement in XO inhibition over the methyl variant and a nearly 4-fold improvement in TRBP binding affinity over the phenyl variant.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems, incorporating internal controls and orthogonal checks to eliminate false positives.

Protocol A: In Vitro Xanthine Oxidase (XO) Enzyme Kinetics
  • Causality : The assay is performed in a phosphate buffer (pH 7.4) rather than Tris, as primary amines in Tris can interfere with the oxidative catalytic mechanism of XO. A 15-minute pre-incubation of the enzyme with the inhibitor is mandatory because thiazole-5-carboxylic acids often exhibit slow-binding, time-dependent inhibition kinetics.

  • Self-Validating Mechanism : The assay incorporates a Z'-factor calculation using Febuxostat (100 nM) as a positive control (100% inhibition) and 0.1% DMSO as a negative control (0% inhibition). A Z'-factor > 0.6 validates the plate's dynamic range. Furthermore, orthogonal validation via Surface Plasmon Resonance (SPR) directly measures kon​ and koff​ , ensuring the primary IC50 is driven by a 1:1 stoichiometric binding event rather than colloidal aggregation.

Step-by-Step Methodology :

  • Prepare assay buffer: 50 mM sodium phosphate, pH 7.4, with 0.001% Tween-20 (to prevent non-specific plastic binding).

  • Dispense 10 µL of bovine milk Xanthine Oxidase (0.05 U/mL final) into a UV-transparent 96-well microplate.

  • Add 5 µL of 4-CPTCA test compounds in a serial dilution (final DMSO concentration strictly capped at 0.1% to prevent solvent-induced enzyme denaturation).

  • Pre-incubate the plate at 25°C for exactly 15 minutes.

  • Initiate the reaction by adding 10 µL of Xanthine substrate (50 µM final).

  • Monitor uric acid formation continuously by measuring absorbance at 295 nm every 30 seconds for 10 minutes.

  • Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve and determine the IC50 using a 4-parameter logistic fit.

Protocol B: Cell-Based TRBP-Dicer Interaction Disruption (BRET Assay)
  • Causality : Bioluminescence Resonance Energy Transfer (BRET) is selected over Förster Resonance Energy Transfer (FRET) because it eliminates the need for external excitation light. Thiazole derivatives often exhibit autofluorescence under UV/Vis excitation, which would confound FRET readouts. BRET utilizes a luciferase substrate, ensuring the signal is exclusively driven by protein-protein proximity.

  • Self-Validating Mechanism : The system utilizes a wild-type TRBP-Luciferase donor and a Dicer-GFP acceptor. A parallel control well uses a mutated TRBP ( Δ dsRBD) that cannot bind Dicer, establishing the absolute baseline for non-specific background luminescence. A signal-to-background ratio (S/B) > 5 is required for plate acceptance.

Step-by-Step Methodology :

  • Transfect HEK293T cells with NanoLuc-TRBP and HaloTag-Dicer plasmids (1:10 ratio) using Lipofectamine 3000.

  • Incubate for 24 hours at 37°C, 5% CO2​ to allow protein expression.

  • Harvest and seed cells into a white, opaque 384-well plate (to prevent well-to-well optical crosstalk) at 10,000 cells/well.

  • Dispense 4-CPTCA derivatives (10-point dose-response, 0.1 nM to 10 µM) using an acoustic liquid handler to avoid tip-based carryover.

  • Incubate for 2 hours to achieve binding equilibrium.

  • Add Furimazine substrate (NanoLuc) and HaloTag NanoBRET ligand.

  • Read dual emissions at 460 nm (donor) and 618 nm (acceptor) using a microplate reader. Calculate the BRET ratio (618/460).

Mechanistic & Workflow Visualizations

TRBP_Pathway Pri_miRNA Pri-miRNA Drosha Drosha/DGCR8 Complex Pri_miRNA->Drosha Processing Pre_miRNA Pre-miRNA Drosha->Pre_miRNA Cleavage TRBP_Dicer TRBP-Dicer Complex Pre_miRNA->TRBP_Dicer Binding Mature_miRNA Mature miRNA (Oncogenic miR-21) TRBP_Dicer->Mature_miRNA Maturation Target Target mRNA (PTEN / Smad7) Mature_miRNA->Target Gene Silencing Compound 4-CPTCA Scaffold (Inhibitor) Compound->TRBP_Dicer Disrupts Interaction (KD = 1.20 nM)

Fig 1: Mechanism of 4-CPTCA derivatives disrupting TRBP-Dicer miRNA biogenesis.

Validation_Workflow HTS Primary Screen (Enzymatic IC50) SPR Orthogonal Validation (SPR Binding Kinetics) HTS->SPR Hit Selection SPR->HTS False Positive Removal Cell Cell-Based Assay (BRET Target Engagement) SPR->Cell Validated Binders ADME ADME/Tox (Microsomal Stability) Cell->ADME In Vivo Candidates

Fig 2: Self-validating orthogonal cross-validation workflow for scaffold evaluation.

Sources

Validation

Isotopic labeling validation for 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid tracking

An In-Depth Technical Guide to Isotopic Labeling Validation for Tracking 4-Cyclopentyl-1,3-thiazole-5-carboxylic Acid Authored by: A Senior Application Scientist In the landscape of modern drug discovery and development,...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Isotopic Labeling Validation for Tracking 4-Cyclopentyl-1,3-thiazole-5-carboxylic Acid

Authored by: A Senior Application Scientist

In the landscape of modern drug discovery and development, understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity (NCE) is paramount for assessing its safety and efficacy.[1] Isotopic labeling stands as a cornerstone technique, enabling researchers to trace a molecule's journey through a biological system with unparalleled precision.[1] This guide provides a comprehensive comparison of isotopic labeling strategies for tracking 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid, a molecule of interest in pharmaceutical research. While specific literature on the isotopic labeling of this particular compound is not widely available, this guide will draw upon established principles of organic synthesis, drug metabolism, and analytical chemistry to provide a robust framework for researchers in the field.

Strategic Considerations for Isotopic Labeling

The selection of an isotopic label and its position within a molecule is a critical decision that influences the utility and reliability of the resulting tracer. The primary goals of isotopic labeling in this context are to facilitate accurate quantification in complex biological matrices and to elucidate metabolic pathways.

Structural Analysis and Potential Labeling Positions

The structure of 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid presents several potential sites for isotopic labeling. The choice among these sites should be guided by synthetic accessibility and, crucially, metabolic stability.

Caption: Molecular structure of 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid with a potential labeling site highlighted in red.

Metabolic Stability of the Thiazole Ring

Thiazole-containing drugs are known to undergo metabolism catalyzed by cytochrome P450 (CYP) enzymes.[2][3][4][5] The primary metabolic pathways for the thiazole ring include epoxidation, S-oxidation, N-oxidation, and hydroxylation.[2][4] These transformations can lead to the formation of reactive metabolites that may covalently bind to cellular macromolecules.[2][4][6] Therefore, placing an isotopic label on a position susceptible to metabolic cleavage would result in the loss of the tracer and inaccurate tracking. The cyclopentyl and carboxylic acid moieties are also potential sites of metabolism.

Comparison of Isotopic Labeling Strategies

This section compares three common stable isotopic labeling approaches for 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid: Deuterium (²H) labeling, Carbon-13 (¹³C) labeling, and Nitrogen-15 (¹⁵N) labeling.

Strategy A: Deuterium (²H) Labeling on the Cyclopentyl Ring

Deuterium labeling is often the most cost-effective and synthetically straightforward approach.

  • Synthetic Feasibility: Deuterated cyclopentyl starting materials are commercially available or can be synthesized through established methods like catalytic exchange with D₂O.

  • Pros:

    • Relatively low cost of deuterated starting materials.

    • Minimal perturbation to the molecule's physicochemical properties.

  • Cons:

    • Potential for in vivo H/D exchange, which can lead to underestimation of the compound's concentration.

    • Potential for isotopic effects on metabolism, where the C-D bond is stronger than the C-H bond, potentially slowing down metabolism at the labeled site.

Strategy B: Carbon-13 (¹³C) Labeling in the Thiazole Ring

¹³C is a stable isotope that provides a distinct mass shift for mass spectrometry (MS) analysis and is NMR-active.

  • Synthetic Feasibility: Requires custom synthesis with ¹³C-labeled precursors, which can be complex and expensive.

  • Pros:

    • Metabolically stable, as C-C and C-N bonds are not easily cleaved.

    • No significant isotopic effects on metabolism.

    • Enables structural elucidation of metabolites by NMR.[7][8]

  • Cons:

    • Higher cost of synthesis.

    • Longer lead times for custom synthesis.

Strategy C: Nitrogen-15 (¹⁵N) Labeling in the Thiazole Ring

¹⁵N labeling offers an alternative to ¹³C labeling, with similar advantages in terms of metabolic stability.

  • Synthetic Feasibility: Requires custom synthesis with ¹⁵N-labeled precursors.

  • Pros:

    • Metabolically stable.

    • No significant isotopic effects.

  • Cons:

    • Higher cost of synthesis.

    • The mass shift of +1 is less than for multiple ¹³C or ²H substitutions, which might be a consideration in high-background matrices.

Comparative Data Summary

FeatureDeuterium (²H) LabelingCarbon-13 (¹³C) LabelingNitrogen-15 (¹⁵N) Labeling
Typical Mass Shift +1 per ²H atom+1 per ¹³C atom+1 per ¹⁵N atom
Relative Cost LowHighHigh
Metabolic Stability Moderate (risk of H/D exchange)HighHigh
Isotopic Effects PossibleNegligibleNegligible
Analytical Detection LC-MSLC-MS, NMRLC-MS, NMR
Synthetic Complexity Low to ModerateHighHigh

Experimental Protocols for Validation

The validation of an isotopically labeled standard is crucial to ensure the accuracy and reliability of experimental data. The following are generalized protocols for the validation of a labeled standard of 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid.

Protocol 1: Identity and Purity Confirmation by LC-MS and NMR
  • LC-MS Analysis:

    • Dissolve the labeled and unlabeled standards in a suitable solvent (e.g., methanol).

    • Inject the samples into an HPLC system coupled to a high-resolution mass spectrometer.

    • Confirm the retention time of the labeled standard matches the unlabeled standard.

    • Verify the mass of the labeled compound corresponds to the expected mass shift.

  • NMR Analysis:

    • Acquire ¹H and ¹³C NMR spectra for the labeled and unlabeled standards.

    • Confirm the chemical shifts and coupling constants are consistent with the expected structure.

    • For ¹³C labeled compounds, the corresponding ¹³C signal will be enhanced. For ²H labeled compounds, the corresponding ¹H signal will be absent.

Protocol 2: Isotopic Enrichment Determination
  • Mass Spectrometry:

    • Analyze the labeled standard by high-resolution mass spectrometry.

    • Determine the ratio of the peak area of the labeled compound to the sum of the peak areas of all isotopic variants.

    • The isotopic enrichment should typically be >98%.

Workflow for Labeled Standard Validation cluster_synthesis Synthesis & Purification cluster_validation Validation cluster_application Application synthesis Synthesize Labeled Compound purification Purify by HPLC synthesis->purification identity Identity Confirmation (LC-MS, NMR) purification->identity purity Purity Assessment (HPLC-UV) identity->purity enrichment Isotopic Enrichment (HRMS) purity->enrichment instock Prepare Internal Standard Stock enrichment->instock invivo In Vivo / In Vitro Studies instock->invivo

Caption: A generalized workflow for the synthesis, validation, and application of an isotopically labeled standard.

Alternative Tracking Methodologies

While isotopic labeling is the gold standard for many applications, other techniques exist.

  • Fluorescent Labeling: Involves attaching a fluorescent tag to the molecule. This is useful for imaging studies but the large tag can significantly alter the molecule's biological activity.

  • Radiolabeling: Utilizes radioactive isotopes like ³H or ¹⁴C. While highly sensitive, it requires specialized facilities and handling procedures due to radioactivity.[9][10]

For quantitative bioanalysis and metabolic studies of small molecules like 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid, stable isotopic labeling coupled with mass spectrometry offers the best combination of specificity, sensitivity, and safety.[11][12]

Conclusion and Recommendations

The choice of an isotopic labeling strategy for 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid depends on the specific research question, budget, and available resources.

  • For initial pharmacokinetic screening where cost is a major factor, Deuterium labeling on the cyclopentyl ring may be a viable option, provided that the potential for H/D exchange is carefully evaluated.

  • For definitive metabolite identification and quantification studies, ¹³C or ¹⁵N labeling in the metabolically stable thiazole ring is the recommended approach. The higher initial investment in synthesis is justified by the generation of high-quality, unambiguous data that is crucial for regulatory submissions.

Ultimately, a well-validated isotopically labeled internal standard is indispensable for the robust quantification of 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid and its metabolites in biological systems, providing a solid foundation for advancing its development as a potential therapeutic agent.

References

  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - ACS Publications. (2021, April 26).
  • Isotopic Labeling for NMR Spectroscopy of Biological Solids - Sigma-Aldrich.
  • Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity.
  • New developments in isotope labeling strategies for protein solution NMR spectroscopy - Lewis Kay's Lab - University of Toronto.
  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed. (2021, June 21).
  • Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins.
  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - ResearchGate. (2021, April 2).
  • NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions | Analytical Chemistry - ACS Publications. (2010, May 11).
  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - ACS Publications. (2021, April 26).
  • Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation | Biochemical Society Transactions | Portland Press.
  • A validation of the application of D2O stable isotope tracer techniques for monitoring day-to-day changes in muscle protein subfraction synthesis in humans - PMC.
  • Elucidation of Mechanism of Action in Drug Invention: Using Stable Isotope Tracers to Unravel Biochemical Kinetics - PMC. (2025, April 25).
  • Using Stable Isotopes to Evaluate Drug Metabolism Pathways - SciTechnol. (2023, February 28).
  • Analytical Methods. (2011, November 21).
  • A validation of the application of D2O stable isotope tracer techniques for monitoring day-to-day changes in muscle protein subf.
  • Quantification of Thiazolidine-4-carboxylic Acid in Toxicant-Exposed. (2014, August 21).
  • (PDF) A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments - ResearchGate. (2017, December 20).
  • Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies - MDPI. (2022, January 6).
  • The analysis of 2-amino-2-thiazoline-4-carboxylic acid in the plasma of smokers and non-smokers - PubMed. (2009, March 15).
  • Isotope-labeled Pharmaceutical Standards. (2024, November 13).
  • The Indispensable Role of Isotopic Labeling in Modern Drug Metabolism Studies: A Technical Guide - Benchchem.
  • HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PubMed. (2024, October 18).
  • Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies - Regulations.gov.
  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases - Metabolic Solutions. (2024, November 21).
  • Isotopic Labels. (2024, June 11).
  • multi-active method for the analysis of active substances in formulated products to support quality control scope - Cipac.org. (2020, June 8).
  • Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. (2024, September 25).

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Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of 4-Cyclopentyl-1,3-thiazole-5-carboxylic Acid

As a critical building block in pharmaceutical research and drug development, 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid (CAS: 1461706-86-4) requires stringent handling and disposal protocols. Due to its specific molec...

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Author: BenchChem Technical Support Team. Date: March 2026

As a critical building block in pharmaceutical research and drug development, 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid (CAS: 1461706-86-4) requires stringent handling and disposal protocols. Due to its specific molecular architecture—combining a lipophilic cyclopentyl group, a reactive carboxylic acid moiety, and a sulfur-containing thiazole ring—improper disposal poses significant risks to both laboratory personnel and the environment.

This guide provides an authoritative, step-by-step operational framework for the safe handling, spill mitigation, and environmental disposal of this compound, ensuring your laboratory maintains the highest standards of safety and regulatory compliance.

Hazard Profile & Causality Analysis

To design a self-validating safety protocol, one must first understand the mechanistic reasons behind a chemical's hazards.

  • Irritation & Toxicity: The carboxylic acid functional group acts as a proton donor, causing localized pH drops upon contact with mucous membranes or skin, leading to severe irritation[1]. The cyclopentyl group increases the molecule's lipophilicity, enhancing dermal penetration and contributing to its Acute Toxicity 4 classification across oral, dermal, and inhalation routes[1].

  • Environmental Sulfur Hazard: The thiazole ring contains organic sulfur. If disposed of in standard municipal landfills, anaerobic bacteria (Sulfate-Reducing Bacteria) can metabolize sulfur-containing organic waste, reducing it into highly toxic and odorous hydrogen sulfide ( H2​S ) gas[2]. Therefore, landfilling is strictly prohibited, and specialized incineration is required[3].

Quantitative Hazard & Disposal Data
ParameterSpecification / ClassificationCausality / Operational Impact
Identifiers CAS: 1461706-86-4 | EC: 868-469-1Essential for accurate waste manifesting[1].
Acute Toxicity Category 4 (H302, H312, H332)Mandates full PPE (respirator, nitrile gloves) during handling[1].
Local Irritation Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)Requires immediate access to eyewash stations and safety showers[1].
Systemic Risk STOT SE 3 (H336)Single exposure may cause drowsiness/dizziness; use only in fume hoods[1].
Disposal Method High-Temperature IncinerationPrevents anaerobic generation of H2​S in landfills[2].
Emission Control Alkaline Wet Scrubber RequiredNeutralizes SOx​ gases produced during the combustion of the thiazole ring[3].

Operational Handling & Spill Protocol

In the event of an accidental release, immediate and systematic action is required to prevent aerosolization and dermal exposure. The following step-by-step methodology ensures a secure cleanup process.

Methodology 1: Immediate Spill Response & Containment
  • Isolate the Area: Immediately evacuate non-essential personnel from the spill zone. Ensure the laboratory's ventilation system (or fume hood) is operating at maximum capacity to mitigate STOT SE 3 inhalation risks[1].

  • Don Appropriate PPE: Operators must equip themselves with a NIOSH-approved particulate respirator (N95 or higher), chemical-resistant nitrile gloves, safety goggles, and a lab coat[4].

  • Containment: Surround the solid spill with a non-combustible, inert absorbent material (e.g., dry sand or vermiculite) to prevent the spread of the material, especially if it has mixed with solvents[4].

  • Mechanical Collection: Use non-sparking tools to gently sweep up the material. Causality: Sweeping dry organic powders can generate static electricity and aerosolize the acid, creating an inhalation hazard and a potential combustible dust environment. Alternatively, use a HEPA-filtered vacuum dedicated to hazardous organics[4].

  • Surface Decontamination: Wash the spill site with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual carboxylic acid, followed by a thorough water rinse.

SpillResponse Start Spill Detected: 4-Cyclopentyl-1,3-thiazole- 5-carboxylic acid PPE Don PPE (Respirator, Nitrile Gloves) Start->PPE Contain Contain Spill (Inert Absorbent) PPE->Contain Sweep Vacuum/Sweep (Non-sparking tools) Contain->Sweep Segregate Segregate Waste (Sulfur-containing) Sweep->Segregate Label Label Container (Hazard: H302, H315, H319) Segregate->Label Dispose Transfer to Licensed Disposal Contractor Label->Dispose

Workflow for immediate spill response and waste segregation.

Waste Segregation & Disposal Workflow

Because 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid contains sulfur, it cannot be routed through standard non-hazardous or aqueous waste streams. It must be treated as a Sulfur-Containing Organic Solid .

Methodology 2: Routine Waste Segregation and Disposal
  • Primary Segregation: Place all residual compound, contaminated PPE, and spill cleanup materials into a chemically compatible, sealable container (e.g., HDPE drum). Do not mix this waste with strong oxidizing agents. Causality: The thiazole sulfur is susceptible to rapid oxidation, which can trigger an exothermic reaction and prematurely release toxic sulfur oxides ( SOx​ ).

  • Labeling: Affix a hazardous waste label detailing the chemical name, CAS number (1461706-86-4), and the specific GHS hazard codes (H302, H312, H332, H315, H319, H336)[1].

  • Storage: Store the sealed waste container in a cool, dry, well-ventilated secondary containment area away from direct sunlight and incompatible chemicals[4].

  • Transfer to Licensed Incinerator: Contract a licensed hazardous waste disposal facility that specifically operates high-temperature incinerators equipped with alkaline scrubbers[4].

The Science of Incineration: Why Scrubbers are Mandatory

When 4-Cyclopentyl-1,3-thiazole-5-carboxylic acid is subjected to thermal destruction, the carbon and hydrogen combust into CO2​ and H2​O . However, the sulfur atom within the thiazole ring oxidizes into sulfur dioxide ( SO2​ ) and sulfur trioxide ( SO3​ )[3].

Releasing SOx​ directly into the atmosphere causes severe environmental damage (acid rain). Therefore, the incinerator's exhaust gas must be routed through a wet scrubber containing an alkaline solution (such as Caustic Lye / NaOH ). The scrubber initiates a neutralization reaction ( SO2​+2NaOH→Na2​SO3​+H2​O ), converting the toxic gas into harmless aqueous salts before the final exhaust is released[3].

Incineration Waste Sulfur-Containing Organic Waste Incinerator High-Temp Incineration (>1000°C) Waste->Incinerator Combustion Combustion Products (CO2, H2O, SOx, NOx) Incinerator->Combustion Scrubber Alkaline Scrubber (Caustic Lye / NaOH) Combustion->Scrubber Neutralization Neutralization (SO2 + 2NaOH -> Na2SO3 + H2O) Scrubber->Neutralization Exhaust Clean Exhaust Gas Release Neutralization->Exhaust

High-temperature incineration and alkaline scrubbing pathway for sulfur-containing organics.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyclopentyl-1,3-thiazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Cyclopentyl-1,3-thiazole-5-carboxylic acid
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